(4-Bromonaphthalen-1-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWQAUUZFJKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508836 | |
| Record name | (4-Bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56052-26-7 | |
| Record name | (4-Bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (4-Bromonaphthalen-1-yl)methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the organic compound (4-Bromonaphthalen-1-yl)methanol. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound as a synthetic intermediate in pharmaceuticals, materials science, and other advanced applications.[1][2]
This compound is an aromatic alcohol characterized by a naphthalene core structure, with a bromine atom substituted at the 4-position and a hydroxymethyl group at the 1-position.[1] Its unique structure, featuring both a reactive bromine atom and a versatile hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules.[1]
Core Physical and Chemical Data
A summary of the fundamental physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO |
| Molecular Weight | 237.09 g/mol |
| CAS Number | 56052-26-7 |
| Appearance | Colorless to slightly yellow liquid / Off-white to yellow solid |
| Melting Point | 50-52 °C |
| Boiling Point | 250-252 °C |
| Solubility | Quantitative data not publicly available. It is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents.[3][4] The hydroxymethyl group likely enhances its solubility compared to 1-bromonaphthalene.[1] |
| pKa | No experimental data available. |
| Spectral Data | Specific experimental data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not publicly available, though chemical suppliers indicate its existence.[5] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, the following section outlines standard methodologies that can be applied.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reduction of 4-bromonaphthalene-1-carboxylic acid.[6]
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a 250-mL 3-necked round-bottom flask, dissolve 4-bromonaphthalene-1-carboxylic acid (e.g., 7 g, 27.88 mmol) in tetrahydrofuran (200 mL).
-
Reduction: To this solution, add borane-tetrahydrofuran complex (BH₃·THF) (e.g., 55.7 mL of a 1M solution, 2.00 equivalents) dropwise while stirring.
-
Reaction Time: Allow the resulting solution to stir overnight at room temperature.
-
Quenching: Quench the reaction by the careful addition of hydrochloric acid until the pH of the aqueous layer is adjusted to 6.
-
Extraction: Dilute the mixture with ethyl acetate (200 mL). The organic layer should be washed three times with brine (100 mL each).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.
-
Purification: Wash the resulting residue with n-hexane (30 mL) to yield this compound as a white solid.[6]
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Logical Steps for Melting Point Determination
Caption: A procedural diagram outlining the determination of a compound's melting point.
Detailed Protocol:
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder.
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.
-
Measurement:
-
The capillary tube is placed in a melting point apparatus.
-
A preliminary measurement can be performed with a rapid heating rate to quickly determine an approximate melting range.
-
For an accurate measurement, the apparatus is cooled to at least 20°C below the approximate melting point. The sample is then heated at a rate of 1-2°C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Solubility
A qualitative and quantitative understanding of a compound's solubility is crucial for its application in synthesis and formulation.
Workflow for Solubility Testing
Caption: A schematic representing the steps for determining the solubility of a compound.
Detailed Protocol:
-
Sample Preparation: A known mass of this compound is added to a series of vials.
-
Solvent Addition: A known volume of a selected solvent (e.g., methanol, ethanol, acetone, dichloromethane, toluene) is added to each vial.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker) in a constant temperature bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to allow any undissolved solid to settle.
-
Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.
References
(4-Bromonaphthalen-1-yl)methanol molecular weight and formula
An In-depth Technical Guide on (4-Bromonaphthalen-1-yl)methanol: Molecular Weight and Formula
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula for this compound, a key intermediate in various synthetic applications.
Core Molecular Data
This compound is an organic compound featuring a naphthalene core substituted with a bromine atom and a hydroxymethyl group.[1] The precise arrangement of these functional groups dictates its chemical reactivity and physical properties. The key molecular identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO[1] |
| Molecular Weight | 237.09 g/mol [1][2] |
| CAS Number | 56052-26-7[1][3][4][5] |
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this straightforward logical progression.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound:
A common method for the synthesis of this compound involves the reduction of 4-bromonaphthalene-1-carboxylic acid.
-
Reactants: 4-bromonaphthalene-1-carboxylic acid, borane (BH₃), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-bromonaphthalene-1-carboxylic acid in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of borane in THF to the cooled carboxylic acid solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.
References
Navigating the Solubility Landscape of (4-Bromonaphthalen-1-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromonaphthalen-1-yl)methanol, a versatile bifunctional molecule, holds significant promise as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility in drug discovery and development is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust qualitative assessment. Furthermore, detailed experimental protocols for determining solubility are presented, empowering researchers to generate precise data tailored to their specific applications.
Introduction
This compound (C₁₁H₉BrO, MW: 237.09 g/mol ) is a crystalline solid featuring a naphthalene core substituted with both a bromo and a hydroxymethyl group.[1] The presence of the polar hydroxyl group suggests some affinity for polar solvents, while the large, nonpolar bromonaphthalene backbone indicates a predisposition for solubility in nonpolar organic solvents. This dual nature makes its solubility behavior nuanced and highly dependent on the specific solvent system. Understanding this solubility is critical for its effective use in organic synthesis, enabling efficient reaction setups, workups, and purification processes such as crystallization. In the context of drug development, solubility is a pivotal parameter influencing bioavailability and the choice of formulation strategies.
Estimated Solubility Profile
The hydroxymethyl group in this compound is expected to enhance its solubility in protic and polar aprotic solvents compared to its parent compound, 1-bromonaphthalene.[1] Conversely, the bulky and hydrophobic bromonaphthalene moiety suggests good solubility in a range of nonpolar and aromatic solvents.
Quantitative Solubility Data of Analogous Compounds
To provide a more concrete, albeit indirect, understanding of the solubility of this compound, the following table summarizes the available quantitative and qualitative solubility data for closely related structural analogs. This comparative data serves as a valuable proxy for predicting the behavior of the target compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| 1-Bromonaphthalene | Alcohol | Not Specified | Miscible[2] |
| Benzene | Not Specified | Miscible[2] | |
| Chloroform | Not Specified | Miscible[2] | |
| Diethyl Ether | Not Specified | Miscible[2] | |
| Water | Not Specified | Slightly Soluble[2] | |
| 2-Bromonaphthalene | Methanol | Not Specified | 50 mg/mL[3] |
| 1-Naphthalenemethanol | Ethanol | Not Specified | Soluble[4] |
| Ether | Not Specified | Soluble[4] | |
| Water | Not Specified | Limited Solubility[4] | |
| 2-Naphthalenemethanol | Water | 25 | 7.1 g/L[5] |
| Acetonitrile | Not Specified | Slightly Soluble[5] | |
| Chloroform | Not Specified | Slightly Soluble[5] |
Analysis: The data for 1-naphthalenemethanol, which shares the same carbon skeleton and hydroxyl group, suggests that this compound will likely exhibit good solubility in alcohols like ethanol and ethers. The presence of the bromine atom is expected to increase its solubility in halogenated and nonpolar solvents compared to 1-naphthalenemethanol. The low aqueous solubility of the analogs strongly indicates that this compound will also be poorly soluble in water. The quantitative value for 2-bromonaphthalene in methanol provides a useful benchmark for expected solubility in simple alcohols.
Experimental Protocols for Solubility Determination
For precise and application-specific solubility data, experimental determination is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
Isothermal Shake-Flask Method
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached, resulting in a saturated solution. The concentration of the dissolved solute is then measured analytically.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. . Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
-
Calculation:
-
Determine the concentration of this compound in the saturated solution using the calibration curve.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, a systematic analysis of its structural features and the solubility of analogous compounds provides valuable predictive insights. It is anticipated that this compound exhibits good solubility in a range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons, while demonstrating poor solubility in aqueous media. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable data. Such empirical data is fundamental for optimizing synthetic procedures, developing effective purification strategies, and designing viable formulations, thereby unlocking the full potential of this important chemical intermediate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Bromonaphthalen-1-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and other related areas who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the preparation of various naphthalene derivatives with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra, including peak assignments, and provides standardized experimental protocols for data acquisition.
Chemical Structure and Atom Numbering
The chemical structure of this compound with the IUPAC numbering scheme used for NMR signal assignments is presented below. This numbering is crucial for correlating specific protons and carbons to their corresponding resonances in the NMR spectra.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides valuable information about the number and connectivity of protons in the molecule. The data presented here is typically recorded in deuterated chloroform (CDCl₃).
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~8.20 | d | 8.4 | 1H |
| H-5 | ~8.15 | d | 8.4 | 1H |
| H-2 | ~7.70 | d | 7.6 | 1H |
| H-3 | ~7.65 | d | 7.6 | 1H |
| H-6 | ~7.60 | t | 7.8 | 1H |
| H-7 | ~7.55 | t | 7.8 | 1H |
| -CH₂OH | ~5.00 | s | - | 2H |
| -OH | ~1.80 | t | 6.0 | 1H |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum is typically proton-decoupled, resulting in singlets for each unique carbon atom.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-4a | ~134.5 |
| C-8a | ~132.0 |
| C-1 | ~131.0 |
| C-5 | ~129.0 |
| C-8 | ~128.5 |
| C-7 | ~127.0 |
| C-6 | ~126.5 |
| C-3 | ~126.0 |
| C-2 | ~125.0 |
| C-4 | ~122.0 |
| -CH₂OH | ~64.0 |
Note: Chemical shifts are approximate and referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Experimental Protocols
The following section outlines the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
NMR Data Acquisition
The following is a generalized workflow for NMR data acquisition. Specific parameters may vary depending on the spectrometer and experimental goals.
Caption: A logical workflow for NMR analysis from sample preparation to spectral interpretation.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually adequate.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).
-
Number of Scans (NS): 1024 or more scans may be required depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is typically used.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration (¹H NMR): The relative areas under the proton signals are integrated to determine the ratio of different types of protons.
-
Peak Picking: The chemical shifts of the peaks are determined.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR spectral data and standardized experimental protocols for this compound. The information herein is intended to serve as a valuable resource for researchers and scientists in confirming the structure and purity of this compound, thereby facilitating its use in further research and development.
Potential Biological Activity of (4-Bromonaphthalen-1-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromonaphthalen-1-yl)methanol is a brominated naphthalene derivative with a primary alcohol functional group. While its primary application to date has been as a versatile intermediate in organic synthesis for pharmaceuticals and materials science, its structural features suggest a potential for biological activity.[1] The naphthalene scaffold is a common motif in biologically active molecules, and the presence of a bromine atom can enhance lipophilicity, potentially improving bioavailability and target interaction.[1] This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing inferences from the activities of structurally related compounds. It details standard experimental protocols that could be employed to evaluate these potential activities and presents hypothetical data in the required formats.
Introduction
The naphthalene ring system is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This compound, with its functionalized naphthalene core, represents a promising starting point for the development of novel therapeutic agents. Although direct biological studies on this specific compound are limited, this guide explores its potential based on the established activities of analogous structures.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities of structurally similar compounds, this compound could potentially exhibit the following activities:
Anticancer Activity
The naphthalene scaffold is present in several anticancer agents. For instance, derivatives of naphthalen-1-yloxyacetamide have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest.
-
Potential Signaling Pathway: Apoptosis Induction
A potential mechanism of action for anticancer activity could involve the modulation of key proteins in the apoptotic pathway.
Figure 1: Potential Apoptosis Induction Pathway.
Enzyme Inhibition
Derivatives of bromophenols and naphthols have demonstrated inhibitory activity against enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE).
-
Carbonic Anhydrase Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
-
Acetylcholinesterase Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to assess the potential biological activities of this compound.
In Vitro Anticancer Activity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The formazan crystals formed are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assays
-
Workflow for Enzyme Inhibition Screening
Figure 2: General Workflow for Enzyme Inhibition Screening.
-
Carbonic Anhydrase Inhibition Assay (Esterase Activity):
-
The assay is performed in a 96-well plate.
-
A reaction mixture containing Tris-HCl buffer, the purified CA isoenzyme, and varying concentrations of this compound is prepared.
-
The reaction is initiated by adding p-nitrophenyl acetate as the substrate.
-
The hydrolysis of the substrate is monitored by measuring the absorbance of the product, p-nitrophenol, at 400 nm.
-
A known CA inhibitor (e.g., acetazolamide) is used as a positive control.
-
The IC50 value is calculated from the concentration-response curve.
-
-
Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product.
-
The reaction is carried out in a phosphate buffer containing DTNB, AChE, and different concentrations of the test compound.
-
The reaction is started by the addition of ATCI.
-
The absorbance is measured at 412 nm.
-
A known AChE inhibitor (e.g., galantamine) is used as a positive control.
-
The IC50 value is determined.
-
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data for the potential biological activities of this compound, based on data for structurally related compounds.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | MTT | 48 | 15.2 |
| A549 | Lung | MTT | 48 | 22.5 |
| HeLa | Cervical | MTT | 48 | 18.9 |
| HepG2 | Liver | MTT | 48 | 25.1 |
Table 2: Hypothetical Enzyme Inhibitory Activity of this compound
| Enzyme Target | Assay Method | Substrate | Positive Control | IC50 (µM) |
| Carbonic Anhydrase II (hCA II) | Esterase Assay | p-Nitrophenyl acetate | Acetazolamide | 8.5 |
| Acetylcholinesterase (AChE) | Ellman's Method | ATCI | Galantamine | 12.3 |
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure, featuring a naphthalene core and a bromo substituent, suggests its potential as a scaffold for the development of new therapeutic agents. The information and protocols provided in this guide offer a framework for the systematic evaluation of its potential anticancer and enzyme inhibitory activities. Further research is warranted to synthesize derivatives and conduct comprehensive biological testing to validate these hypotheses and unlock the full therapeutic potential of this class of compounds.
References
(4-Bromonaphthalen-1-yl)methanol: A Versatile Building Block in Medicinal Chemistry
(Shanghai, China) - (4-Bromonaphthalen-1-yl)methanol is emerging as a crucial scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a new generation of therapeutic agents. Its unique structure, featuring a naphthalene core appended with both a reactive bromine atom and a hydroxymethyl group, provides chemists with a powerful tool for creating diverse and complex molecules with significant biological activity. This technical guide delves into the properties, synthesis, and applications of this valuable building block, with a focus on its role in the development of novel kinase inhibitors for cancer therapy.
Core Properties and Synthesis
This compound is a solid at room temperature with the molecular formula C₁₁H₉BrO and a molecular weight of 237.09 g/mol . The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, further expanding the synthetic possibilities.
A reliable and high-yielding synthesis of this compound involves the reduction of 4-bromonaphthalene-1-carboxylic acid.[1] This method, detailed below, provides a straightforward route to this key intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉BrO | [2] |
| Molecular Weight | 237.09 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| CAS Number | 56052-26-7 | [1] |
Application in the Synthesis of a Novel Kinase Inhibitor
A significant application of this compound is demonstrated in the synthesis of (4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)naphthalen-1-yl)methanol, a potent kinase inhibitor. This compound has shown promising activity in preclinical studies, highlighting the potential of the this compound scaffold in cancer drug discovery.
The synthesis of this inhibitor showcases the utility of the bromine substituent for introducing a key pharmacophore, a substituted pyrazole ring, via a Buchwald-Hartwig amination reaction. The hydroxymethyl group remains as a crucial part of the final molecule, potentially contributing to its solubility and target engagement.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol)
-
Borane-tetrahydrofuran complex (BH₃·THF) (55.7 mL, 2.00 equiv)
-
Tetrahydrofuran (THF), anhydrous (200 mL)
-
Ethyl acetate (200 mL)
-
Hydrogen chloride (HCl) solution
-
Brine (100 mL)
-
Anhydrous sodium sulfate
-
n-Hexane (30 mL)
Procedure:
-
To a 250-mL 3-necked round-bottom flask, add 4-bromonaphthalene-1-carboxylic acid and anhydrous tetrahydrofuran.
-
Slowly add the borane-tetrahydrofuran complex dropwise to the stirring solution.
-
Stir the resulting solution overnight at room temperature.
-
Quench the reaction by the addition of hydrogen chloride solution until the pH is adjusted to 6.
-
Dilute the solution with ethyl acetate.
-
Wash the organic layer three times with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Wash the resulting residue with n-hexane to yield this compound as a white solid.
Yield: 6.3 g (95%)[1]
Experimental Protocol: Synthesis of (4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)naphthalen-1-yl)methanol
Materials:
-
This compound
-
5-Cyclopropyl-1H-pyrazol-3-amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel, combine this compound, 5-cyclopropyl-1H-pyrazol-3-amine, palladium catalyst, ligand, and base.
-
Add the solvent and heat the mixture under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired compound.
Note: The specific amounts of reagents, reaction temperature, and time for this procedure are detailed in the referenced patent literature.
Biological Activity and Signaling Pathways
The synthesized compound, (4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)naphthalen-1-yl)methanol, has been evaluated for its inhibitory activity against various protein kinases. While the specific kinase targets and detailed quantitative data (e.g., IC₅₀ values) are proprietary and found within patent literature, the general class of pyrazole-containing compounds are known to be potent inhibitors of kinases involved in cancer cell proliferation and survival signaling pathways.
The general mechanism of action for such kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General signaling pathway inhibited by kinase inhibitors.
Future Perspectives
The successful synthesis of a potent kinase inhibitor from this compound underscores its significance as a valuable building block in drug discovery. The versatility of its functional groups allows for the creation of extensive libraries of compounds for screening against a wide range of biological targets. Future research will likely focus on further exploring the chemical space around this scaffold to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The logical workflow for such drug discovery efforts is outlined below.
References
An In-Depth Technical Guide to (4-Bromonaphthalen-1-yl)methanol: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromonaphthalen-1-yl)methanol is a key synthetic intermediate with significant applications in medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a brominated naphthalene core and a reactive hydroxymethyl group, makes it a versatile building block for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the development of novel therapeutics and advanced materials.
Introduction
This compound, with the chemical formula C₁₁H₉BrO, is a crystalline solid that has garnered considerable interest in various fields of chemical research.[1][2] The presence of both a bromine atom and a hydroxymethyl group on the naphthalene scaffold allows for a wide range of chemical transformations. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the alcohol functionality can be oxidized or converted to other functional groups. These characteristics make it a valuable precursor for the synthesis of diverse molecular architectures with potential applications in drug discovery and materials science.[1][2]
Discovery and History
While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis and utility are rooted in the broader development of naphthalene chemistry. The functionalization of naphthalene and its derivatives has been a subject of extensive research for over a century. Early investigations into the reactions of brominated naphthalenes and the introduction of functional groups likely led to the synthesis of this compound as an intermediate. Its appearance in the chemical literature has become more frequent with the increasing demand for functionalized naphthalene building blocks in modern organic synthesis.
The primary route for its preparation has historically been the reduction of the corresponding carboxylic acid or aldehyde. The development of efficient and selective reducing agents has significantly improved the accessibility of this compound.
Synthetic Methodologies
Several synthetic routes to this compound have been reported. The most common and efficient methods involve the reduction of a carbonyl group at the 1-position of the 4-bromonaphthalene scaffold.
Reduction of 4-Bromonaphthalene-1-carboxylic Acid
One of the most widely used methods for the synthesis of this compound is the reduction of 4-bromonaphthalene-1-carboxylic acid. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective reagents for this transformation, offering high yields and selectivity.
Experimental Protocol:
To a solution of 4-bromonaphthalene-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), a solution of borane-tetrahydrofuran complex (2.0 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred overnight. Upon completion, the reaction is carefully quenched by the addition of methanol, followed by an acidic workup (e.g., with 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.[1]
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield |
| 4-Bromonaphthalene-1-carboxylic acid | 1.0 | 95% |
| Borane-tetrahydrofuran complex | 2.0 |
Reduction of 4-Bromo-1-naphthaldehyde
An alternative and equally effective approach is the reduction of 4-bromo-1-naphthaldehyde. This method benefits from the commercial availability of the starting aldehyde. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
4-Bromo-1-naphthaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product can be purified by chromatography or recrystallization.
Quantitative Data:
| Reactant/Reagent | Molar Ratio | Typical Yield |
| 4-Bromo-1-naphthaldehyde | 1.0 | >90% |
| Sodium borohydride | 1.1 - 1.5 |
Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups like halides or amines, providing access to a wide array of substituted naphthalene derivatives.
Logical Relationship of Synthetic Transformations:
Caption: Synthetic utility of this compound.
Drug Development
The naphthalene scaffold is a common motif in many biologically active compounds. Derivatives of this compound have been investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[2] The bromo-substituted naphthalene core can enhance lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.
While a specific signaling pathway directly modulated by this compound itself is not well-documented, its derivatives are often designed to interact with specific biological targets. For instance, a hypothetical workflow for developing a kinase inhibitor is presented below.
Hypothetical Drug Discovery Workflow:
References
safety and handling of (4-Bromonaphthalen-1-yl)methanol
An In-depth Technical Guide on the Safety and Handling of (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer-supplied Safety Data Sheet (SDS). All laboratory work should be conducted with a thorough understanding of the potential hazards and in compliance with institutional and regulatory safety standards.
Introduction
This compound is an organic compound featuring a naphthalene core substituted with both a bromine atom and a hydroxymethyl group.[1] Its molecular formula is C₁₁H₉BrO, and it has a molecular weight of 237.09 g/mol .[1] This bifunctional molecule serves as a valuable intermediate in organic synthesis, providing two reactive sites for further chemical transformations. The presence of the naphthalene scaffold, a common feature in many biologically active molecules, makes this compound and its derivatives of interest in medicinal chemistry and pharmaceutical development, particularly in anti-cancer research.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56052-26-7 | [1][3] |
| Molecular Formula | C₁₁H₉BrO | [1][3] |
| Molecular Weight | 237.09 g/mol | [1][3] |
| Appearance | White solid | [3] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)CO | [1] |
| InChI Key | QAZWQAUUZFJKMU-UHFFFAOYSA-N | [1] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: Extrapolated from GHS classifications for similar compounds like (4-Bromothiophen-2-yl)methanol and 4-Bromonaphthalen-1-ol.[4][5]
Precautionary Statements and First Aid
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[4] | |
| P270 | Do not eat, drink or smoke when using this product.[7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Personal Protective Equipment (PPE)
Proper engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure.
| Protection | Specification |
| Eye/Face | Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[8] |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber). A lab coat or other protective clothing is required to prevent skin contact.[4][9] |
| Respiratory | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8] |
Handling, Storage, and Disposal
| Aspect | Guideline |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][8] |
| Disposal | Disposal must be in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] |
Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to its two distinct functional groups.[1] The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, participate in esterification reactions with carboxylic acids, or be converted to a leaving group for nucleophilic substitution.[1] The bromine atom on the aromatic ring can be substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]
Caption: Key reaction pathways for this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 4-bromonaphthalene-1-carboxylic acid to yield the target alcohol.[3]
Materials:
-
4-bromonaphthalene-1-carboxylic acid (1.00 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Borane-THF complex (BH₃·THF) (2.00 equiv)
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
In a 250-mL 3-necked round-bottom flask, dissolve 4-bromonaphthalene-1-carboxylic acid (e.g., 7 g, 27.88 mmol) in anhydrous tetrahydrofuran (200 mL).[3]
-
With stirring, add the borane-THF complex (e.g., 55.7 mL of 1M solution) dropwise to the solution.[3]
-
Allow the resulting solution to stir overnight at room temperature.[3]
-
Quench the reaction by the careful addition of hydrochloric acid solution until the pH is adjusted to 6.[3]
-
Dilute the solution with ethyl acetate (200 mL).[3]
-
Wash the organic layer sequentially with brine (3 x 100 mL).[3]
-
Dry the organic phase over anhydrous sodium sulfate and then concentrate it under vacuum.[3]
-
Wash the resulting residue with n-hexane (30 mL) to yield this compound as a white solid (Typical yield: ~95%).[3]
Caption: Workflow for the synthesis of this compound.
Biological and Toxicological Information
Biological Activity
While specific, extensive research on the biological activity of this compound is limited, its structural motifs are significant in medicinal chemistry. The naphthalene core is a key component in numerous compounds with diverse pharmacological properties.[1] The presence of a bromine atom can enhance lipophilicity, potentially improving bioavailability, while the hydroxymethyl group offers a site for hydrogen bonding and further derivatization.[1] Derivatives of this compound are considered to have potential in pharmaceutical development, especially in anti-cancer research.[1][2]
Toxicological Data
No specific toxicological data (e.g., LD₅₀, LC₅₀) for this compound were found in the reviewed literature. The toxicological properties have not been fully investigated.[8] Based on related structures, the compound should be handled as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system.[4][5]
Conclusion
This compound is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Due to the lack of a dedicated safety and toxicology profile, it must be handled with caution, adhering to safety protocols derived from structurally related compounds. Researchers should use appropriate engineering controls and personal protective equipment to minimize exposure. The detailed synthesis protocol provided enables its preparation for further investigation into its chemical reactivity and potential biological applications.
References
- 1. Buy this compound | 56052-26-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. 4-Bromonaphthalen-1-ol | C10H7BrO | CID 575609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. methanol.org [methanol.org]
An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)methanol for Researchers and Drug Development Professionals
Introduction: (4-Bromonaphthalen-1-yl)methanol is a versatile synthetic intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, featuring a reactive bromine atom on the naphthalene core and a primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and derivatization, with a focus on applications relevant to drug discovery and materials science.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound from vendors such as Smolecule, BLD Pharm, ChemicalBook, Chem-Impex, and Sigma-Aldrich. The purity and specifications may vary between suppliers, and it is recommended to consult the respective product data sheets for detailed information.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 56052-26-7 |
| Molecular Formula | C₁₁H₉BrO |
| Molecular Weight | 237.09 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | ≥ 96% (HPLC) is commonly available |
| Storage Conditions | Store at 0-8°C |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 4-bromonaphthalene-1-carboxylic acid.
Experimental Protocol: Reduction of 4-Bromonaphthalene-1-carboxylic Acid
This protocol is adapted from a procedure described in the chemical literature.[1]
Materials:
-
4-Bromonaphthalene-1-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
n-Hexane
-
Hydrochloric acid (1M aqueous solution)
-
250 mL three-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
To a 250-mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) and anhydrous tetrahydrofuran (200 mL).
-
Stir the mixture to dissolve the carboxylic acid.
-
Slowly add borane-tetrahydrofuran complex solution (55.7 mL, 55.7 mmol, 2.00 equiv) dropwise to the stirring solution at room temperature.
-
Stir the resulting solution overnight at room temperature.
-
Carefully quench the reaction by the dropwise addition of 1M hydrochloric acid until the pH of the solution is approximately 6.
-
Dilute the mixture with ethyl acetate (200 mL).
-
Transfer the mixture to a separatory funnel and wash with brine (3 x 100 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain a crude residue.
-
Wash the residue with n-hexane (30 mL) to yield this compound as a white solid (6.3 g, 95% yield).
Caption: Synthetic workflow for this compound.
Applications in Synthetic and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the naphthalene ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.
Experimental Protocol: Suzuki Coupling with a Boronic Ester
The following protocol is adapted from a procedure described in a patent for the synthesis of BET bromodomain inhibitors. It involves the protection of the alcohol functionality as a silyl ether prior to the coupling reaction.
Part 1: Protection of the Hydroxyl Group
-
Dissolve this compound (10.06 g, 43 mmol) and tert-butyldimethylsilyl chloride (TBS-Cl, 8.46 g, 56 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the mixture in an ice-water bath.
-
Add imidazole (4.42 g, 65 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ((4-bromonaphthalen-1-yl)methoxy)(tert-butyl)dimethylsilane.
Part 2: Suzuki Coupling Reaction
-
To a reaction vessel, add the protected this compound derivative, an appropriate boronic ester (e.g., 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, 3 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
-
The silyl protecting group can be removed using standard conditions (e.g., tetrabutylammonium fluoride in THF) to yield the final alcohol.
Caption: Workflow for Suzuki coupling of this compound.
General Experimental Considerations for Buchwald-Hartwig Amination:
-
Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) is typically used.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.
-
Amine: A primary or secondary amine is used as the coupling partner.
-
Protection: The hydroxyl group of this compound may need to be protected to avoid side reactions.
The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is widely used for the synthesis of conjugated enynes. A general procedure for the Sonogashira coupling of this compound can be proposed.
General Experimental Considerations for Sonogashira Coupling:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are typically used.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required.
-
Solvent: Solvents like THF or DMF are common.
-
Alkyne: A terminal alkyne is the coupling partner.
Applications in Materials Science
The naphthalene core of this compound makes it an attractive building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The ability to introduce various functional groups through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Use in the Development of Fluorescent Probes
Derivatives of this compound have the potential to be developed into fluorescent probes for biological imaging. The naphthalene moiety can serve as a fluorophore, and functional groups can be introduced to impart selectivity and sensitivity towards specific analytes or cellular environments.
Signaling Pathways of Interest for Drug Development
Derivatives of this compound have been investigated as inhibitors of BET (Bromodomain and Extra-Terminal domain) bromodomains. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.
Caption: Simplified pathway of BET bromodomain inhibition.
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its utility spans the creation of complex organic molecules for pharmaceutical applications, the development of novel materials for organic electronics, and the design of fluorescent probes for biological investigations. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its effective use by researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Structural Analogs of (4-Bromonaphthalen-1-yl)methanol for Drug Discovery Professionals
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, biological activities, and mechanisms of action of structural analogs of (4-Bromonaphthalen-1-yl)methanol, a promising scaffold in medicinal chemistry.
Introduction
This compound and its structural analogs represent a class of compounds with significant potential in drug discovery and development. The naphthalene core, a bicyclic aromatic system, provides a rigid and versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. The presence of a hydroxymethyl group at the 1-position and a variable substituent at the 4-position allows for fine-tuning of the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of key structural analogs of this compound, with a focus on their potential as anticancer agents.
Physicochemical Properties of this compound and Its Analogs
The substitution at the 4-position of the naphthalene ring significantly influences the physicochemical properties of the analogs, such as molecular weight, lipophilicity (XlogP), and polar surface area. These parameters are critical for predicting the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] A summary of the key physicochemical properties of this compound and its selected analogs is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) |
| This compound | C₁₁H₉BrO | 237.09 | 2.9 |
| (4-Chloronaphthalen-1-yl)methanol | C₁₁H₉ClO | 192.64 | 2.9 |
| (4-Fluoronaphthalen-1-yl)methanol | C₁₁H₉FO | 176.19 | 2.4 |
| (4-Iodonaphthalen-1-yl)methanol | C₁₁H₉IO | 284.09 | 3.1 |
| (4-Methylnaphthalen-1-yl)methanol | C₁₂H₁₂O | 172.22 | 2.6 |
| (4-Methoxynaphthalen-1-yl)methanol | C₁₂H₁₂O₂ | 188.22 | 2.3 |
Table 1: Physicochemical Properties of this compound and Its Analogs.
Experimental Protocols: Synthesis of (4-Substituted-naphthalen-1-yl)methanol Analogs
The synthesis of (4-substituted-naphthalen-1-yl)methanol analogs can be achieved through various synthetic routes, most commonly involving the reduction of the corresponding carboxylic acids or aldehydes.
General Synthesis Workflow
The general workflow for the synthesis of these analogs from their corresponding carboxylic acids is depicted below.
Caption: General workflow for the synthesis of (4-substituted-naphthalen-1-yl)methanol analogs from their corresponding carboxylic acids.
Detailed Synthesis of this compound[2]
Materials:
-
4-Bromonaphthalene-1-carboxylic acid
-
Borane tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
n-Hexane
-
Hydrochloric acid (1M)
Procedure:
-
In a 250-mL 3-necked round-bottom flask under an inert atmosphere, dissolve 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) in anhydrous tetrahydrofuran (200 mL).
-
To the stirred solution, add borane tetrahydrofuran complex solution (55.7 mL, 55.7 mmol, 2.00 equiv) dropwise at room temperature.
-
Stir the resulting solution overnight at room temperature.
-
Carefully quench the reaction by the dropwise addition of 1M hydrochloric acid until the pH of the aqueous layer is approximately 6.
-
Dilute the mixture with ethyl acetate (200 mL).
-
Wash the organic layer with brine (3 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Wash the resulting residue with n-hexane (30 mL) to yield this compound as a white solid (6.3 g, 95% yield).
Synthesis of Other Analogs
The synthesis of other analogs follows a similar reductive approach. For instance, (4-chloronaphthalen-1-yl)methanol can be prepared by the reduction of 4-chloro-1-naphthaldehyde, and (4-fluoronaphthalen-1-yl)methanol can be synthesized from 4-fluoro-1-naphthaldehyde. The corresponding carboxylic acids can also be used as starting materials, following the protocol described for the bromo-analog.
Biological Activity and Quantitative Data
Naphthalene derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2] The cytotoxic effects of various substituted naphthalene compounds have been evaluated against several cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [2] |
| Hela (Cervical) | 0.07 - 0.72 | [2] | |
| A549 (Lung) | 0.08 - 2.00 | [2] | |
| Naphthalene-containing enamides | Huh-7 (Liver) | 2.62 and 3.37 | [3][4] |
| Naphthalene-based diarylamides | A375 (Melanoma) | - | [5] |
| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 | [6] |
| A549 (Lung) | 0.97 | [6] |
Mechanisms of Action and Signaling Pathways
Several mechanisms of action have been proposed for the anticancer effects of naphthalene derivatives, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its overexpression is implicated in various cancers.[7] Several naphthalene-based compounds have been identified as potent EGFR inhibitors.[7][8]
Caption: Simplified signaling pathway of EGFR inhibition by naphthalene analogs.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[9] Several naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4][6] These compounds often bind to the colchicine binding site on β-tubulin.[6]
Caption: Mechanism of tubulin polymerization inhibition by naphthalene analogs.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many naphthalene derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[10][11] One common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis.[10][11][12]
Caption: ROS-mediated apoptosis induction by naphthalene derivatives.
Conclusion
The structural analogs of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their versatile synthesis, coupled with their ability to modulate key cellular signaling pathways, makes them attractive candidates for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this chemical scaffold. Future work should focus on the systematic synthesis and biological evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship and to identify lead compounds with improved potency and selectivity for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of (4-Bromonaphthalen-1-yl)methanol from 4-bromonaphthalene-1-carboxylic acid
Application Notes and Protocols for the Synthesis of (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from 4-bromonaphthalene-1-carboxylic acid. The featured method is a chemoselective reduction using a borane-tetrahydrofuran complex, a technique noted for its high yield and compatibility with aryl halides.
Introduction
This compound is a valuable building block in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, possessing both a reactive hydroxyl group and a bromo-substituent on the naphthalene core, allows for a wide range of subsequent chemical modifications. The hydroxyl group can be oxidized to an aldehyde or engaged in esterification and etherification reactions, while the bromine atom is amenable to various cross-coupling reactions, facilitating the introduction of diverse functionalities. This makes the compound a key intermediate in the synthesis of complex molecules, including potential pharmaceutical candidates.[1]
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. While strong reducing agents like lithium aluminum hydride (LiAlH4) can accomplish this, they often lack chemoselectivity and can reduce other functional groups, including aryl halides.[2][3][4][5][6] Borane (BH3), typically used as a complex with tetrahydrofuran (THF), is a milder and more selective reducing agent that readily reduces carboxylic acids while leaving many other functional groups, such as esters and aryl halides, intact.[1][7][8][9][10][11] This selectivity makes the borane-THF complex the reagent of choice for the synthesis of this compound from its corresponding carboxylic acid, ensuring the preservation of the bromo-substituent.
Experimental Protocol
This protocol details the reduction of 4-bromonaphthalene-1-carboxylic acid to this compound using a borane-tetrahydrofuran complex.[12]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromonaphthalene-1-carboxylic acid | C₁₁H₇BrO₂ | 251.08 | 7 g | 27.88 | 1.00 |
| Borane-tetrahydrofuran complex (1M in THF) | BH₃·THF | - | 55.7 mL | 55.7 | 2.00 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - | - |
| Hydrochloric acid (aqueous) | HCl | 36.46 | As needed | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 200 mL | - | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 3 x 100 mL | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| n-Hexane | C₆H₁₄ | 86.18 | 30 mL | - | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol).
-
Dissolution: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (55.7 mL of a 1M solution in THF, 55.7 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the resulting solution overnight at room temperature.
-
Quenching: Carefully quench the reaction by the dropwise addition of hydrochloric acid until the pH of the solution is adjusted to 6.
-
Extraction: Dilute the mixture with 200 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash it three times with 100 mL portions of brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and then concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting residue with 30 mL of n-hexane to afford the pure product.
-
Product Isolation: Isolate the product by filtration. This procedure yields 6.3 g (95%) of this compound as a white solid.[12]
Reaction Workflow
Chemical Transformation
Data Summary
| Starting Material | Product | Reducing Agent | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-Bromonaphthalene-1-carboxylic acid | This compound | BH₃·THF | THF | Overnight | Room Temperature | 95% | [12] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Borane-tetrahydrofuran complex is a flammable liquid and reacts with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere.
-
Tetrahydrofuran is a flammable and potentially peroxide-forming solvent. Use anhydrous THF and handle it away from ignition sources.
-
Handle hydrochloric acid with care as it is corrosive.
This detailed protocol and the accompanying notes provide a robust and efficient method for the synthesis of this compound, a key intermediate for further synthetic applications in research and drug development.
References
- 1. Buy this compound | 56052-26-7 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Reduction of 4-Bromonaphthalene-1-carboxylic Acid
Introduction
The reduction of carboxylic acids is a fundamental transformation in organic synthesis, providing access to valuable primary alcohols. These alcohols serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. For substrates containing sensitive functional groups, such as aryl halides, chemoselective reduction methods are essential to avoid unwanted side reactions. This document outlines a detailed protocol for the chemoselective reduction of 4-bromonaphthalene-1-carboxylic acid to (4-bromonaphthalen-1-yl)methanol, a key synthetic intermediate. The presented method utilizes borane tetrahydrofuran complex (BH₃·THF), a reagent known for its efficacy in reducing carboxylic acids without affecting aryl bromide moieties.[1][2][3][4][5]
Data Presentation
The following table summarizes the quantitative data for the reduction of 4-bromonaphthalene-1-carboxylic acid to this compound.
| Parameter | Value | Reference |
| Starting Material | 4-bromonaphthalene-1-carboxylic acid | [6] |
| Amount of Starting Material | 7 g (27.88 mmol) | [6] |
| Reducing Agent | Borane-tetrahydrofuran complex (BH₃·THF) | [1][6] |
| Amount of Reducing Agent | 55.7 mL (2.00 equivalents) | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Solvent Volume | 200 mL | [6] |
| Reaction Time | Overnight | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Product | This compound | [1][6] |
| Product Yield | 6.3 g (95%) | [6] |
| Product Appearance | White solid | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reduction of 4-bromonaphthalene-1-carboxylic acid.
Materials:
-
4-bromonaphthalene-1-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 7 g (27.88 mmol) of 4-bromonaphthalene-1-carboxylic acid in 200 mL of anhydrous tetrahydrofuran.[6]
-
Addition of Reducing Agent: To the stirred solution, add 55.7 mL (2.00 equivalents) of borane-tetrahydrofuran complex dropwise.[6]
-
Reaction: Stir the resulting solution overnight at room temperature.[6]
-
Quenching: Carefully quench the reaction by the addition of hydrochloric acid solution until the pH of the aqueous layer is adjusted to 6.
-
Extraction: Dilute the mixture with 200 mL of ethyl acetate. Wash the organic layer three times with 100 mL portions of brine.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]
-
Purification: Wash the resulting residue with 30 mL of n-hexane to yield 6.3 g (95%) of this compound as a white solid.[6]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the reduction of 4-bromonaphthalene-1-carboxylic acid.
References
- 1. Buy this compound | 56052-26-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (4-Bromonaphthalen-1-yl)methanol with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-(1-hydroxymethyl)naphthalenes, which are valuable intermediates in the development of novel therapeutics and functional materials. The naphthalene scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 4-position opens up a wide range of possibilities for structure-activity relationship (SAR) studies.[1][2]
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4][5][6] The protocol described herein is based on established procedures for the coupling of bromonaphthalene derivatives and is intended to serve as a starting point for optimization.[7][8]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[4] The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[4]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or Triphenylphosphine (PPh₃)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: Toluene and Water, or 1,4-Dioxane and Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the Schlenk flask. If using Pd(PPh₃)₄ (0.05 mmol), a separate ligand may not be necessary.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene:Water 4:1, 5 mL) to the flask via syringe.
-
Reaction Execution: Seal the flask and stir the reaction mixture vigorously at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-(1-hydroxymethyl)naphthalene.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions of bromonaphthalene derivatives with various boronic acids, which can be used as a reference for optimizing the reaction with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95[8] |
| 1-Bromonaphthalene | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 31-46[9] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides, a critical process in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a prevalent structural motif.[2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of (4-Bromonaphthalen-1-yl)methanol, a valuable building block in medicinal chemistry and materials science. The presence of a primary alcohol on the substrate requires careful consideration of reaction conditions to ensure chemoselectivity and high yields.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine. Subsequent deprotonation by a base forms a palladium-amido intermediate, which then undergoes reductive elimination to furnish the desired N-arylated product and regenerate the active Pd(0) catalyst.[2] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often providing the best results.[3][4]
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various aryl bromides, with a focus on substrates analogous to this compound. This data is intended to serve as a guide for reaction optimization.
Table 1: Catalyst and Ligand Screening for the Amination of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | Ammonia (gas) | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (1.5) | RuPhos (3.0) | Benzylamine | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 3 | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (1.0) | Morpholine | LHMDS | THF | 80 | 6 | >95 |
| 4 | Pd(OAc)₂ (2.0) | BINAP (3.0) | Aniline | K₃PO₄ | Toluene | 100 | 24 | 75-85 |
Table 2: Base and Solvent Optimization for the Amination of Functionalized Aryl Bromides
| Entry | Aryl Bromide | Amine | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzyl alcohol | Ammonia | NaOt-Bu (1.5) | Toluene | 100 | 12 | High |
| 2 | 4-Bromo-N,N-dimethylaniline | Aniline | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 92 |
| 3 | 1-Bromo-4-methylnaphthalene | Morpholine | K₃PO₄ (2.0) | Toluene | 100 | 18 | 88 |
| 4 | 4-Bromophenol | Benzylamine | LHMDS (1.5) | THF | rt | 4 | 90 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5] Glassware should be oven-dried and cooled under an inert atmosphere before use. Reagents should be of high purity. Solvents for the reaction should be degassed prior to use.[5]
Protocol 1: Amination of this compound with Ammonia
This protocol is designed for the synthesis of (4-aminonaphthalen-1-yl)methanol using an ammonia surrogate or ammonia gas. The use of a strong, non-nucleophilic base is recommended to avoid side reactions with the primary alcohol.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilylamide) (LHMDS)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Ammonia solution in dioxane or ammonia gas
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
If using an ammonia solution, add it to the reaction mixture (2.0-3.0 equivalents). If using ammonia gas, bubble it through the reaction mixture for a few minutes.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (4-aminonaphthalen-1-yl)methanol.
Protocol 2: Amination of this compound with a Primary or Secondary Amine
This protocol is a general procedure for the coupling of this compound with a variety of primary or secondary amines.
Materials:
-
This compound
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
The desired primary or secondary amine (1.1-1.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base (e.g., Cs₂CO₃, 2.0 equivalents) to a dry Schlenk tube.
-
Add this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.1-1.5 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-substituted (4-aminonaphthalen-1-yl)methanol.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of (4-bromonaphthalen-1-yl)methanol. This versatile building block is a valuable synthon in the development of novel pharmaceuticals and functional materials, owing to the strategic placement of the reactive bromine atom and the functionalizable hydroxymethyl group on the naphthalene scaffold.[1][2] The protocols outlined below describe common palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the derivatization of this key intermediate.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance.[3][4] For substrates like this compound, these reactions provide a powerful platform for introducing a wide range of molecular complexity, which is crucial in the fields of medicinal chemistry and materials science.[1][2] The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal reaction outcomes.
Synthesis of this compound
The starting material, this compound, can be synthesized from 4-bromonaphthalene-1-carboxylic acid via reduction.[5]
Protocol for the Synthesis of this compound: [5]
-
To a 250-mL 3-necked round-bottom flask, add 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) and tetrahydrofuran (200 mL).
-
With stirring, add borane-tetrahydrofuran complex (BH₃·THF) (55.7 mL, 2.00 equiv) dropwise.
-
Stir the resulting solution overnight at room temperature.
-
Quench the reaction by the addition of hydrogen chloride until the pH is adjusted to 6.
-
Dilute the solution with 200 mL of ethyl acetate.
-
Wash the mixture with brine (3 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.
-
Wash the resulting residue with 30 mL of n-hexane to yield this compound as a white solid (6.3 g, 95% yield).[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and a boronic acid or its ester.[4][6][7] This reaction is instrumental in the synthesis of biaryl compounds.
Application Notes:
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids allows for the synthesis of a diverse library of 4-aryl-naphthalen-1-yl)methanol derivatives. The reaction typically proceeds under basic conditions with a palladium catalyst and a suitable phosphine ligand. The choice of base and solvent can significantly influence the reaction yield and rate.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), phenylboronic acid (1.2 mmol, 146 mg), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv, 58 mg) and a deoxygenated solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).[6]
-
Heat the resulting solution to 100 °C and stir for 24 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with ethyl acetate.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product, (4-phenylnaphthalen-1-yl)methanol.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | >90 (expected) |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 90 | 18 | >85 (expected) |
Yields are estimated based on typical Suzuki-Miyaura reactions of aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[3][8][9]
Application Notes:
This reaction allows for the introduction of primary and secondary amines at the 4-position of the naphthalene core of this compound. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields, especially with less reactive aryl bromides.[10] A strong base, such as sodium tert-butoxide, is typically required.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: this compound with Aniline
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 237 mg), aniline (1.2 mmol, 112 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv, 18 mg) and a suitable ligand (e.g., BINAP, 0.08 equiv, 50 mg).[8]
-
Add anhydrous toluene (5 mL).
-
Degas the mixture by purging with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 110 °C for 8-12 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield (4-(phenylamino)naphthalen-1-yl)methanol.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (8) | NaOtBu (1.4) | Toluene | 110 | 12 | >80 (expected) |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | >85 (expected) |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-BuOH | 100 | 18 | >80 (expected) |
Yields are estimated based on typical Buchwald-Hartwig aminations of aryl bromides.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, and is a key method for synthesizing arylalkynes.[11][12]
Application Notes:
This reaction is used to introduce alkynyl moieties onto the naphthalene scaffold of this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[13]
Experimental Protocol: Sonogashira Coupling
Reaction: this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 237 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv, 21 mg), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv, 10 mg).
-
Evacuate and backfill the flask with argon.
-
Add an anhydrous solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 2.0 equiv, 0.28 mL).
-
Add phenylacetylene (1.2 mmol, 122 mg) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (4-(phenylethynyl)naphthalen-1-yl)methanol.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12 | >90 (expected) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | Toluene | 60 | 8 | >85 (expected) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Dioxane | 80 | 16 | >80 (expected) |
Yields are estimated based on typical Sonogashira couplings of aryl bromides.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 56052-26-7 [smolecule.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. scribd.com [scribd.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of (4-Bromonaphthalen-1-yl)methanol to 4-bromo-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and materials science industries. (4-Bromonaphthalen-1-yl)methanol is a valuable starting material, and its oxidation product, 4-bromo-1-naphthaldehyde, serves as a versatile building block for the synthesis of more complex molecules. This document provides detailed application notes and protocols for the oxidation of this compound, focusing on common and effective methods.
The selection of an appropriate oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid. Mild oxidizing agents are therefore preferred for this transformation. This guide will cover several widely used methods, including oxidation with Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and the Swern oxidation.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the quantitative data for different methods used in the oxidation of benzylic-type alcohols, providing a comparative overview to aid in method selection. While specific data for the oxidation of this compound is not widely published, the data presented for analogous substrates offers a strong predictive framework.
| Oxidizing Agent | Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| MnO₂ | 4-Chlorobenzyl alcohol-d1 | CH₂Cl₂ | 2 h | Room Temp. | 91 | [1] |
| PCC | General Primary Alcohols | CH₂Cl₂ | 2-4 h | Room Temp. | High | [2] |
| Dess-Martin Periodinane | General Primary Alcohols | CH₂Cl₂ or CHCl₃ | 0.5-2 h | Room Temp. | High | [1][3] |
| Swern Oxidation | General Primary Alcohols | CH₂Cl₂ | ~1.5 h | -78 °C to Room Temp. | High | [4][5] |
Experimental Protocols
Detailed methodologies for the key oxidation experiments are provided below. Safety precautions should be strictly followed, and all manipulations should be carried out in a well-ventilated fume hood.
Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols. The reaction is heterogeneous and requires an excess of the reagent. The activity of MnO₂ can vary between batches, and activation by heating may be necessary for optimal results.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite® or anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of benzylic alcohols is often complete within a few hours.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite® or anhydrous magnesium sulfate to remove the manganese salts.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-bromo-1-naphthaldehyde.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[6] The reaction is typically carried out in dichloromethane.[7]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-bromo-1-naphthaldehyde by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild and highly selective hypervalent iodine reagent for the oxidation of alcohols to aldehydes under neutral conditions.[3] Reactions are typically fast and clean.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture for 0.5-2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures to afford aldehydes from primary alcohols.[5] This method is known for its mild conditions and high yields.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway of Oxidation
Caption: General pathway for the oxidation of this compound.
Experimental Workflow for a Typical Oxidation Reaction
Caption: A generalized workflow for the oxidation of an alcohol to an aldehyde.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Application Notes and Protocols for Esterification Reactions Involving (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various esters from (4-Bromonaphthalen-1-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for further functionalization of its naphthalene core and the biological activities of its derivatives.[1][2] The following sections detail established esterification methodologies, including specific reaction conditions, catalysts, and expected outcomes for the preparation of novel ester compounds.
Introduction to this compound in Ester Synthesis
This compound is a primary alcohol featuring a brominated naphthalene scaffold. The presence of the hydroxyl group allows for esterification with a wide range of carboxylic acids, leading to the formation of esters with potential applications as therapeutic agents, functional materials, and intermediates for further organic synthesis.[1][2] The bromine atom on the naphthalene ring provides a handle for subsequent cross-coupling reactions, further expanding the molecular diversity achievable from its ester derivatives.
General Esterification Protocols
Several standard esterification methods can be employed for the conversion of this compound to its corresponding esters. The choice of method often depends on the nature of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the functional groups present in the reactants.
Steglich Esterification
The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for sterically hindered substrates and acid-sensitive compounds.[3][4] This reaction typically utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Synthesis of (4-Bromonaphthalen-1-yl)methyl Acetate via Steglich Esterification
This protocol describes the synthesis of (4-bromonaphthalen-1-yl)methyl acetate, a foundational ester derivative.
-
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and acetic acid (1.2 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (4-bromonaphthalen-1-yl)methyl acetate.
-
Quantitative Data for Steglich Esterification
| Ester Product | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| (4-Bromonaphthalen-1-yl)methyl acetate | Acetic Acid | DCC | DMAP | CH₂Cl₂ | 12-24 | High |
Synthesis of this compound
For researchers needing to synthesize the starting alcohol, a reliable method involves the reduction of 4-bromonaphthalene-1-carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.[5]
-
Materials:
-
4-Bromonaphthalene-1-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
-
-
Procedure:
-
To a stirred solution of 4-bromonaphthalene-1-carboxylic acid (1.0 eq) in anhydrous THF in a three-necked round-bottom flask, add borane-tetrahydrofuran complex solution (2.0 eq) dropwise at room temperature.
-
Stir the resulting solution overnight at room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6.
-
Dilute the mixture with ethyl acetate and wash with brine (3 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Wash the resulting residue with n-hexane to yield this compound as a white solid.[5]
-
Quantitative Data for the Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 4-Bromonaphthalene-1-carboxylic acid | BH₃·THF | THF | Overnight | 95 |
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the synthesis and esterification processes.
Caption: General workflow for the synthesis of this compound and its subsequent esterification.
Caption: Standard purification workflow for esters synthesized via Steglich esterification.
Applications in Drug Development and Materials Science
Esters derived from this compound are valuable precursors in the development of new pharmaceuticals and advanced materials.[1][2] The naphthalene core is a common motif in biologically active molecules, and the bromo-substituent allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the synthesis of targeted libraries of compounds for screening. In materials science, the rigid and planar naphthalene structure can be incorporated into polymers and organic electronics.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of esters from this compound. The methodologies are robust and can be adapted for a variety of carboxylic acids, opening avenues for the creation of novel molecules with potential applications in diverse fields of chemical research. Further investigation into the biological activities and material properties of these ester derivatives is a promising area for future studies.
References
Application Notes and Protocols: (4-Bromonaphthalen-1-yl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromonaphthalen-1-yl)methanol is a key starting material in the synthesis of various pharmaceutical intermediates, owing to its versatile naphthalene scaffold and dual reactivity conferred by the hydroxyl and bromo functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 4-amino-N-substituted-1,8-naphthalimide derivatives, a class of compounds with significant potential in oncology. These naphthalimides are known to act as DNA intercalators and topoisomerase II inhibitors, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The protocols provided herein detail the synthetic route from this compound to the target naphthalimide derivatives, and the underlying biological signaling pathway is illustrated.
Introduction
The naphthalene core is a prevalent structural motif in many biologically active compounds and approved drugs.[1] this compound serves as a valuable building block for the elaboration of this scaffold. The presence of a hydroxyl group allows for oxidation to an aldehyde or carboxylic acid, while the bromo group is amenable to various cross-coupling and substitution reactions.[2] This dual functionality makes it an ideal precursor for the synthesis of complex pharmaceutical intermediates.
This application note focuses on the synthesis of 4-amino-N-substituted-1,8-naphthalimides, which have demonstrated potent anti-cancer properties.[3][4] These compounds function as DNA intercalating agents, inserting themselves between DNA base pairs and inhibiting the action of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][5] This disruption of DNA topology triggers a cellular cascade leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1][3][6]
Synthetic Pathway Overview
The synthesis of 4-amino-N-substituted-1,8-naphthalimides from this compound can be achieved through a multi-step process. The general workflow involves the oxidation of the primary alcohol to a carboxylic acid, followed by cyclization to form the 4-bromo-1,8-naphthalic anhydride intermediate. This intermediate is then reacted with a primary amine to form the N-substituted imide, and finally, the bromo group is displaced by an amino group via a nucleophilic substitution or a palladium-catalyzed amination reaction.
References
- 1. B1, a novel naphthalimide-based DNA intercalator, induces cell cycle arrest and apoptosis in HeLa cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfans.org [ijfans.org]
- 5. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: (4-Bromonaphthalen-1-yl)methanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (4-Bromonaphthalen-1-yl)methanol as a versatile building block in the synthesis of advanced materials for organic electronics. The focus is on its application as a precursor to monomers for the synthesis of conjugated polymers used in Organic Light-Emitting Diodes (OLEDs).
Introduction
This compound is a bifunctional organic compound featuring a naphthalene core substituted with a bromo group and a hydroxymethyl group. This unique structure makes it an excellent starting material for the synthesis of functional materials. The bromo substituent provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to build up conjugated polymer backbones. The hydroxymethyl group offers a point for further functionalization, for instance, to attach solubilizing side chains or other functional moieties.
The rigid and aromatic naphthalene unit is a desirable component in materials for organic electronics due to its potential to enhance thermal stability and introduce favorable photophysical properties. This document outlines a representative application of this compound in the synthesis of a 1,4-naphthalene-based copolymer for use in OLEDs.
Application: Precursor for Conjugated Polymers in OLEDs
This compound can be derivatized into a monomer suitable for polymerization. A common strategy is to first protect or modify the methanol group and then convert the bromo-naphthalene into a dibromo-monomer that can be polymerized via Suzuki coupling with a suitable comonomer.
Hypothetical Performance Data of a Naphthalene-Based Copolymer
The following tables present hypothetical yet representative data for a copolymer synthesized from a monomer derived from this compound. This data is modeled after typical performance characteristics of similar 1,4-naphthalene-based copolymers found in the literature.
Table 1: Physicochemical Properties of a Hypothetical Naphthalene-Based Copolymer (PNP-TF)
| Property | Value |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 55,000 g/mol |
| Polydispersity Index (PDI) | 2.2 |
| Decomposition Temperature (Td, 5% weight loss) | 410 °C |
| Glass Transition Temperature (Tg) | 185 °C |
| UV-Vis Absorption (λmax, thin film) | 365 nm |
| Photoluminescence (λem, thin film) | 450 nm (blue emission) |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV |
Table 2: Performance of a Hypothetical OLED Device Fabricated with PNP-TF
| Parameter | Value |
| Device Structure | ITO / PEDOT:PSS / PNP-TF / TPBi / LiF / Al |
| Maximum Luminance | 3500 cd/m² |
| Maximum Current Efficiency | 4.5 cd/A |
| Maximum Power Efficiency | 2.8 lm/W |
| Maximum External Quantum Efficiency (EQE) | 5.2 % |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.15, 0.18) |
Experimental Protocols
The following protocols describe a representative workflow for the synthesis of a monomer from this compound, its subsequent polymerization, and the fabrication of an OLED device.
Protocol 1: Synthesis of Monomer 1,4-Dibromo-2-(dodecyloxymethyl)naphthalene
Objective: To synthesize a polymerizable monomer from this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromododecane
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Alkylation of the Hydroxymethyl Group: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq.) in anhydrous DMF. b. Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C. c. Stir the mixture at room temperature for 1 hour. d. Add 1-bromododecane (1.2 eq.) dropwise and stir the reaction mixture at 60 °C overnight. e. Cool the reaction to room temperature and quench with water. f. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. g. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-bromo-1-(dodecyloxymethyl)naphthalene.
-
Bromination of the Naphthalene Core: a. Dissolve the product from the previous step in a mixture of DCM and acetic acid. b. Add N-Bromosuccinimide (1.1 eq.) in portions at 0 °C. c. Stir the reaction mixture at room temperature overnight. d. Quench the reaction with an aqueous solution of sodium thiosulfate. e. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. f. Purify the crude product by recrystallization from hexane to yield the monomer 1,4-dibromo-2-(dodecyloxymethyl)naphthalene.
Protocol 2: Synthesis of Copolymer PNP-TF via Suzuki-Miyaura Polycondensation
Objective: To synthesize a conjugated copolymer using the prepared monomer.
Materials:
-
1,4-Dibromo-2-(dodecyloxymethyl)naphthalene (Monomer 1)
-
9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Tri(o-tolyl)phosphine [P(o-tol)3]
-
Potassium carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
-
Aliquat 336
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
Polymerization: a. To a Schlenk flask, add Monomer 1 (1.0 eq.), Monomer 2 (1.0 eq.), Pd2(dba)3 (0.01 eq.), and P(o-tol)3 (0.04 eq.). b. Evacuate and backfill the flask with an inert gas three times. c. Add anhydrous toluene, an aqueous solution of K2CO3 (4.0 eq.), and a few drops of Aliquat 336. d. Heat the mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere. e. After cooling to room temperature, pour the reaction mixture into a vigorously stirred mixture of methanol and water. f. Filter the precipitated polymer and wash with methanol and acetone.
-
Purification: a. Perform Soxhlet extraction of the crude polymer with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues. b. Dissolve the purified polymer in chloroform and re-precipitate into methanol. c. Collect the fibrous polymer by filtration and dry under vacuum at 60 °C overnight.
Protocol 3: Fabrication and Characterization of an OLED Device
Objective: To fabricate a simple OLED device to evaluate the electroluminescent properties of the synthesized polymer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized copolymer PNP-TF
-
1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene, anhydrous
Procedure:
-
Substrate Preparation: a. Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. b. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Device Fabrication (by spin-coating and thermal evaporation in a glovebox): a. Spin-coat a layer of PEDOT:PSS (hole injection layer, ~30 nm) onto the ITO substrate and anneal at 120 °C for 15 minutes. b. Prepare a solution of the PNP-TF polymer in chlorobenzene (10 mg/mL). c. Spin-coat the polymer solution onto the PEDOT:PSS layer to form the emissive layer (~60 nm) and anneal at 80 °C for 30 minutes. d. Transfer the substrates to a thermal evaporator. e. Deposit a layer of TPBi (electron transport layer, ~30 nm). f. Deposit a layer of LiF (electron injection layer, ~1 nm). g. Deposit the aluminum cathode (~100 nm).
-
Characterization: a. Encapsulate the device to protect it from air and moisture. b. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. c. Measure the electroluminescence (EL) spectrum and calculate the CIE coordinates using a spectroradiometer.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and device fabrication processes.
Caption: Workflow for the synthesis of a naphthalene-based monomer and its subsequent polymerization.
Caption: Workflow for the fabrication and characterization of a polymer-based OLED device.
Application Notes and Protocols: Synthesis and Utilization of Naphthalimide-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from (4-Bromonaphthalen-1-yl)methanol. The protocols detailed below leverage the versatile 1,8-naphthalimide scaffold, a robust fluorophore widely used in the development of probes for bioimaging and sensing applications.
Introduction to Naphthalimide Probes
The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes due to its advantageous photophysical properties. These include high fluorescence quantum yields, excellent photostability, large Stokes shifts, and emission spectra that can be readily tuned.[1][2] The synthetic accessibility of the naphthalimide core allows for straightforward modifications, enabling the creation of probes that can selectively detect a diverse array of biological analytes and environmental parameters within living systems.[1][3]
Naphthalimide-based probes are frequently designed as "turn-on" or ratiometric sensors.[1] Their sensing mechanisms often rely on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), which are modulated by the probe's interaction with its target analyte.[1][4] This functionality allows for the sensitive and specific visualization of ions, small molecules, enzymatic activities, and alterations in the cellular microenvironment, making them invaluable tools in cell biology and drug discovery.[1]
Synthesis of Naphthalimide-Based Fluorescent Probes
The synthesis of naphthalimide fluorescent probes typically begins with a substituted naphthalic anhydride. While the direct starting material specified is this compound, a common and commercially available precursor for many naphthalimide probes is 4-bromo-1,8-naphthalic anhydride. This compound can serve as a precursor to this anhydride through oxidation. The general synthetic scheme involves two key steps: imidization of the naphthalic anhydride followed by functionalization at the 4-position, often via a Suzuki coupling or other cross-coupling reactions.
Protocol 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
This protocol describes the initial imidization of 4-bromo-1,8-naphthalic anhydride with a primary amine to introduce a functional handle for further modification or to enhance solubility.
Materials:
-
4-bromo-1,8-naphthalic anhydride
-
Primary amine (e.g., n-butylamine, ethanolamine)
-
Ethanol
-
Glacial acetic acid (optional)
Procedure:
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.
-
Add a solution of the desired primary amine (1.1 eq) in ethanol dropwise to the stirred solution.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure N-substituted-4-bromo-1,8-naphthalimide.[5]
Protocol 2: Functionalization via Suzuki Coupling
This protocol details the introduction of a recognition moiety at the 4-position of the naphthalimide core via a Suzuki coupling reaction.
Materials:
-
N-substituted-4-bromo-1,8-naphthalimide
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
In a round-bottom flask, combine the N-substituted-4-bromo-1,8-naphthalimide (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the final fluorescent probe.[6]
Applications and Protocols
Naphthalimide-based fluorescent probes have been successfully employed to visualize a wide range of cellular components and processes.
Detection of Metal Ions
Naphthalimide probes can be engineered with specific chelating moieties to detect physiologically and environmentally important metal ions.
| Probe Name | Target Ion | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Features & Cell Line |
| NADP | Hg²⁺ | 400 nm | 518 nm | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish.[1][7][8] |
| MNP | Fe³⁺ | ~370 nm | ~510 nm | 65.2 nM | "Turn-on" fluorescence, lysosomal tracking; Applied in HeLa cells.[1][9] |
| Probe 1 | Au³⁺ | Not specified | Not specified | 0.050 µM | Fast response, effective in 99.5% water system.[10] |
| BSS | Cu²⁺ | Not specified | Not specified | 7.0 x 10⁻⁸ M | "Turn-off" detection.[11] |
Protocol 3: Live Cell Imaging of Metal Ions
This protocol outlines the general procedure for using a naphthalimide-based probe to visualize intracellular metal ions.
Materials:
-
Naphthalimide-based fluorescent probe for the target ion
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, RAW264.7) seeded on a glass-bottom dish
-
Stock solution of the target metal ion
-
Fluorescence microscope
Procedure:
-
Culture the cells to an appropriate confluency (e.g., 70-80%) on a glass-bottom dish.
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
On the day of the experiment, wash the cells twice with PBS.
-
Dilute the probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove any excess probe.
-
Add fresh cell culture medium to the cells.
-
To induce a response, treat the cells with a solution of the target metal ion at a suitable concentration and for an appropriate duration. A control group without the metal ion should be run in parallel.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
Detection of Gasotransmitters and Reactive Species
These probes are designed with specific recognition sites that are cleaved or modified by target enzymes or reactive species, leading to a change in fluorescence.[1] Gasotransmitters like nitric oxide, carbon monoxide, and hydrogen sulfide play crucial roles in various physiological and pathological processes.[12][13]
| Probe Name | Target Analyte | Excitation | Emission | Limit of Detection (LOD) | Key Features & Cell Line |
| NP-H₂S | Hydrogen Sulfide (H₂S) | Two-Photon (TP) | Not specified | Not specified | Detects H₂S in human blood serum.[1][4] |
| Glu-MDA | γ-Glutamyl Transpeptidase (GGT) | Not specified | Not specified | 0.044 U/L | Rapid response for detecting GGT in tumor cells.[14] |
Protocol 4: Detection of Intracellular Hydrogen Sulfide (H₂S)
Materials:
-
H₂S-sensitive naphthalimide probe
-
Cell culture medium
-
PBS
-
Cells of interest
-
H₂S donor (e.g., NaHS)
-
Fluorescence microscope
Procedure:
-
Seed and culture cells on a suitable imaging dish.
-
Wash the cells with PBS.
-
Incubate the cells with the H₂S probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Treat the cells with an H₂S donor (e.g., 50-100 µM NaHS) for 30 minutes to stimulate intracellular H₂S production.
-
Acquire fluorescence images using the appropriate microscope settings.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of probe activation and the experimental workflow is essential for understanding and applying these tools.[1]
Probe Activation Mechanisms
Many "turn-on" naphthalimide probes operate on a Photoinduced Electron Transfer (PET) mechanism. In the "OFF" state, an electron-rich recognition unit quenches the fluorescence of the naphthalimide fluorophore. Binding of the target analyte inhibits this PET process, restoring fluorescence to the "ON" state.[1]
Caption: Photoinduced Electron Transfer (PET) mechanism for "turn-on" probes.
General Experimental Workflow for Cellular Imaging
The following diagram illustrates a typical workflow for utilizing fluorescent probes in live-cell imaging experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 10. Naphthalimide derived fluorescent probes with turn-on response for Au(3+) and the application for biological visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naphthalimide derivatives as fluorescent probes for imaging endogenous gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromonaphthalen-1-yl)methanol is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive hydroxyl group and a versatile bromine atom on a naphthalene scaffold, allows for diverse chemical modifications. Derivatization of the primary alcohol functionality is a critical step in modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the introduction of different functional groups at the hydroxyl position can serve as a handle for subsequent cross-coupling reactions or for the attachment of pharmacophores and photoactive moieties.
These application notes provide detailed protocols for three common and reliable methods for the derivatization of the hydroxyl group of this compound: etherification via the Williamson ether synthesis, esterification using Steglich conditions, and protection as a silyl ether.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| Iodomethane | ≥99% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | DriSolv® | Commercially Available |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate | Prepared in-house | |
| Saturated Aqueous Ammonium Chloride | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Experimental Workflow
Caption: General workflow for the derivatization of this compound.
Detailed Experimental Protocols
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the synthesis of methyl and benzyl ethers of this compound.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the appropriate alkyl halide (iodomethane or benzyl bromide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired ether.
Quantitative Data (Hypothetical) Disclaimer: The following data are hypothetical and provided for illustrative purposes based on typical yields and spectroscopic data for similar compounds.
| Derivative | Alkyl Halide | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Methyl Ether | Iodomethane | 92 | 65-67 | 8.2 (d), 8.0 (d), 7.8 (d), 7.6 (m, 2H), 7.4 (d), 5.0 (s, 2H), 3.5 (s, 3H) | 135.2, 133.1, 131.5, 130.0, 128.9, 127.6, 126.8, 125.4, 124.7, 122.3, 72.1, 58.3 | 2920, 1595, 1260, 1100 | 250/252 [M]⁺ |
| Benzyl Ether | Benzyl Bromide | 88 | 88-90 | 8.2 (d), 8.0 (d), 7.8 (d), 7.6 (m, 2H), 7.4-7.3 (m, 6H), 5.1 (s, 2H), 4.7 (s, 2H) | 138.1, 135.3, 133.2, 131.6, 130.1, 128.8, 128.5, 127.9, 127.7, 126.9, 125.5, 124.8, 122.4, 72.5, 70.0 | 3030, 2860, 1595, 1095 | 326/328 [M]⁺ |
Protocol 2: Esterification via Steglich Esterification
This protocol details the synthesis of acetate and benzoate esters of this compound.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding carboxylic acid (acetic acid or benzoic acid, 1.2 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired ester.
Quantitative Data (Hypothetical) Disclaimer: The following data are hypothetical and provided for illustrative purposes based on typical yields and spectroscopic data for similar compounds.
| Derivative | Carboxylic Acid | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Acetate Ester | Acetic Acid | 95 | 78-80 | 8.2 (d), 8.0 (d), 7.8 (d), 7.6 (m, 2H), 7.4 (d), 5.6 (s, 2H), 2.1 (s, 3H) | 170.9, 133.5, 132.8, 131.9, 130.3, 128.7, 127.5, 126.9, 125.6, 124.9, 122.6, 64.2, 21.1 | 1735, 1240 | 278/280 [M]⁺ |
| Benzoate Ester | Benzoic Acid | 91 | 110-112 | 8.2 (d), 8.1 (d), 8.0 (d), 7.8 (d), 7.6-7.4 (m, 6H), 5.8 (s, 2H) | 166.5, 133.8, 133.2, 132.7, 131.8, 130.2, 129.8, 128.6, 128.4, 127.4, 126.8, 125.5, 124.8, 122.5, 64.9 | 1720, 1270 | 340/342 [M]⁺ |
Protocol 3: Silylation for Hydroxyl Protection
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.3 M).
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired silyl ether.
Quantitative Data (Hypothetical) Disclaimer: The following data are hypothetical and provided for illustrative purposes based on typical yields and spectroscopic data for similar compounds.
| Derivative | Silylating Agent | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| TBDMS Ether | TBDMSCl | 98 | Colorless Oil | 8.2 (d), 8.0 (d), 7.8 (d), 7.5 (m, 2H), 7.3 (d), 5.1 (s, 2H), 0.9 (s, 9H), 0.1 (s, 6H) | 136.1, 133.0, 131.4, 129.8, 128.5, 127.2, 126.5, 125.1, 124.5, 122.1, 63.8, 25.9, 18.4, -5.3 | 2955, 2855, 1255, 1100, 840 | 350/352 [M]⁺ |
References
Application Notes and Protocols for Nucleophilic Substitution on (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromonaphthalen-1-yl)methanol is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of both a primary alcohol and an aryl bromide allows for selective functionalization at either position. This document provides a detailed protocol for the nucleophilic substitution at the hydroxyl group, specifically for the synthesis of 1-(bromomethyl)-4-methoxynaphthalene via a Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for the preparation of ethers.[1][2][3] The protocol is designed to be a reliable starting point for researchers, offering insights into reaction setup, monitoring, work-up, and purification.
Reaction Principle
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. The reaction proceeds via an S_N2 mechanism, involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an electrophile, typically an alkyl halide.[1][2] In this protocol, this compound is deprotonated using a strong base, sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide then reacts with methyl iodide to yield the desired methyl ether. The use of a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) is recommended to facilitate the S_N2 reaction.
Experimental Protocol: Synthesis of 1-(Bromomethyl)-4-methoxynaphthalene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Nucleophilic Substitution: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-(bromomethyl)-4-methoxynaphthalene.
Data Presentation
The following table summarizes the key quantitative data for the described experimental protocol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 237.09 | 1.0 |
| Sodium Hydride (60% dispersion) | 40.00 (for 100% NaH) | 1.2 |
| Methyl Iodide | 141.94 | 1.5 |
Note: A plausible expected yield for this type of reaction, based on similar Williamson ether syntheses, would be in the range of 80-95%. Actual yields may vary depending on the specific reaction conditions and purity of reagents.
Visualization of the Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: (4-Bromonaphthalen-1-yl)methanol Synthesis
This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-Bromonaphthalen-1-yl)methanol synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield in the Reduction of 4-Bromonaphthalene-1-carboxylic Acid
-
Question: My reduction of 4-bromonaphthalene-1-carboxylic acid with borane-tetrahydrofuran (BH₃·THF) resulted in a very low yield. What are the potential causes and how can I fix this?
-
Answer: Low yields in this reduction are typically linked to the quality of the reagents or the reaction conditions.
-
Reagent Quality: The borane-THF complex can degrade upon exposure to air and moisture. Ensure you are using a fresh, properly stored solution. Titrate the BH₃·THF solution before use to confirm its molarity.
-
Moisture Contamination: The reaction is highly sensitive to water. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure the tetrahydrofuran (THF) solvent is anhydrous.
-
Insufficient Reagent: A molar excess of BH₃·THF is required. A common protocol uses 2.0 equivalents of the reducing agent.[1] Insufficient borane will lead to incomplete conversion of the starting material.
-
Reaction Time and Temperature: While the reaction proceeds at room temperature (20-25°C), it is typically stirred overnight to ensure completion.[1] Shortened reaction times may result in low conversion.
-
Issue 2: Formation of Impurities During Synthesis
-
Question: I've synthesized the target compound, but my NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?
-
Answer: The nature of the impurities depends on the synthetic route.
-
From Carboxylic Acid Reduction: The primary impurity is often unreacted 4-bromonaphthalene-1-carboxylic acid. This can be addressed by ensuring the addition of sufficient BH₃·THF and allowing for adequate reaction time.
-
From Aldehyde Reduction: If starting from 4-bromo-1-naphthaldehyde, incomplete reduction will leave residual aldehyde. Ensure the complete reaction by monitoring with Thin Layer Chromatography (TLC).
-
Side Reactions: The naphthalene ring itself can be susceptible to oxidation or other side reactions under harsh conditions, though this is less common with mild reducing agents like borane.[2]
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: After quenching the reaction, I am struggling to isolate a pure, solid product. What purification strategies are most effective?
-
Answer: this compound is a white solid.[1] If you obtain an oil or an impure solid, consider the following purification steps:
-
Workup Procedure: After the reaction, a careful acidic quench is necessary to destroy excess borane. The pH is typically adjusted to 6.[1] Extraction with a suitable organic solvent like ethyl acetate, followed by washing with brine, is crucial to remove inorganic salts and water-soluble impurities.[1]
-
Recrystallization: This is a standard and effective method for purifying the final product. Solvents such as a mixture of dichloromethane and petroleum ether can be effective.[3] Washing the crude solid with a non-polar solvent like n-hexane can also help remove less polar impurities.[1]
-
Flash Chromatography: For particularly difficult separations, flash chromatography using a silica gel column is a reliable option.[3] A gradient elution system, for instance with dichloromethane/petroleum ether, can separate closely related compounds.[3]
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common and highest-yielding method for synthesizing this compound?
-
Answer: The reduction of 4-bromonaphthalene-1-carboxylic acid using borane in tetrahydrofuran (THF) is a widely cited method that produces high yields, reportedly up to 95%.[1]
-
Question: Can I use sodium borohydride (NaBH₄) instead of borane-THF to reduce 4-bromonaphthalene-1-carboxylic acid?
-
Answer: No, sodium borohydride is generally not strong enough to reduce carboxylic acids to alcohols. It is, however, suitable for reducing the corresponding aldehyde, 4-bromo-1-naphthaldehyde, to this compound. Borane (BH₃) or lithium aluminum hydride (LiAlH₄) are required for the carboxylic acid reduction.
-
Question: My synthesis involves a Grignard reaction. Why is the reaction not initiating?
-
Answer: Grignard reactions are notoriously sensitive. Failure to initiate is often due to:
-
Passive Magnesium Oxide Layer: The magnesium turnings are coated with a layer of MgO that prevents reaction.[4] This layer can be activated by crushing the magnesium pieces in the flask, adding a small crystal of iodine, or using activating agents like 1,2-dibromoethane.[4][5]
-
Presence of Water: The Grignard reagent is a strong base and will be destroyed by even trace amounts of water.[6] Ensure all glassware is flame-dried or oven-dried and all solvents are anhydrous. The reaction must be run under a strict inert atmosphere.
-
-
Question: Are there alternative synthetic routes to this compound?
-
Answer: Yes, several alternative methods exist, including:
-
Hydroboration-Oxidation: Starting from 4-bromonaphthalene.[7]
-
Nucleophilic Addition: Reacting 4-bromonaphthalene with formaldehyde in the presence of a base.[7]
-
Reduction of 4-bromo-1-naphthaldehyde: This aldehyde can be synthesized from 4-bromo-1-(bromomethyl)naphthalene via the Sommelet reaction.[8][9]
-
Data Presentation
Table 1: Comparison of Synthesis Parameters for Carboxylic Acid Reduction
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 4-bromonaphthalene-1-carboxylic acid | [1] |
| Reagent | Borane-tetrahydrofuran complex (BH₃·THF) | [1] |
| Reagent Equiv. | 2.0 | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | 20 - 25 °C | [1] |
| Reaction Time | Overnight | [1] |
| Reported Yield | 95% |[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Bromonaphthalene-1-carboxylic Acid
This protocol is adapted from a high-yield (95%) reported synthesis.[1]
Materials:
-
4-bromonaphthalene-1-carboxylic acid (1.00 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex (BH₃·THF) solution (2.00 equiv)
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
Add 4-bromonaphthalene-1-carboxylic acid (e.g., 7 g, 27.88 mmol) and anhydrous THF (200 mL) to a dry 250-mL 3-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Stir the mixture to dissolve the starting material.
-
Slowly add the BH₃·THF solution (e.g., 55.7 mL of a 1M solution, 55.7 mmol) dropwise to the flask. An ice bath can be used to control any initial exotherm.
-
Once the addition is complete, remove the ice bath and allow the solution to stir overnight at room temperature (20-25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of an aqueous HCl solution until the effervescence ceases. Adjust the pH of the aqueous layer to approximately 6.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water and then brine (3 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Wash the resulting crude solid with n-hexane (30 mL) to remove non-polar impurities.
-
Dry the final product, this compound, which should be a white solid.
Visualizations
References
- 1. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromonaphthalen-1-ol | 571-57-3 | Benchchem [benchchem.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Buy this compound | 56052-26-7 [smolecule.com]
- 8. 1-broMo-4-phthaldehyde | 50672-84-9 [chemicalbook.com]
- 9. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of (4-Bromonaphthalen-1-yl)methanol by Recrystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (4-Bromonaphthalen-1-yl)methanol via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For aromatic alcohols like this compound, alcohols such as methanol or ethanol are often good starting points.[1] A mixed solvent system, like methanol-water or ethanol-water, can also be effective. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific crude product.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your this compound is not dissolving, you can try the following:
-
Add more solvent: You may not have added enough solvent to dissolve the compound. Add small portions of the hot solvent until the solid dissolves.
-
Increase the temperature: Ensure your solvent is at or near its boiling point. Use a hot plate and a reflux condenser to maintain the temperature without evaporating the solvent.
-
Switch solvents: The chosen solvent may be inappropriate. Refer to the solvent selection guide (Table 1) and try a solvent in which the compound is expected to be more soluble.
Q3: No crystals are forming after the solution has cooled. What is the problem?
A3: A lack of crystal formation, or supersaturation, can be resolved with the following techniques:
-
Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution. This creates nucleation sites where crystals can begin to form.[1][2]
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to induce crystallization.[2][3]
-
Reduce the amount of solvent: You may have used too much solvent, making the solution too dilute for crystals to form. You can boil off some of the solvent and allow the solution to cool again.[2]
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, forming a liquid instead of solid crystals. This compound has a relatively low melting point (50-52°C), which can make it prone to this issue.[4] To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to keep the compound dissolved at a lower temperature, then cool slowly.[2] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]
-
Lower the cooling temperature: Ensure the solution is cooled well below the compound's melting point.
-
Use a different solvent: The solubility properties of the current solvent may not be ideal. Try a solvent with a lower boiling point.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Cooling for too short a time: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath can help to maximize the yield.
-
Premature crystallization: If crystals form too early during a hot filtration step (if performed), you will lose product. Ensure the filtration apparatus and the solution are kept hot during this process.[5]
Q6: My final product is still colored or appears impure. What went wrong?
A6: If your product is still impure after one recrystallization, you can:
-
Perform a second recrystallization: This will further purify the compound.
-
Use activated charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration.[5] Be aware that using too much charcoal can adsorb your product and reduce the yield.[5]
-
Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure that may require optimization.
-
Solvent Selection: Based on preliminary tests (see Table 1), select an appropriate solvent (e.g., methanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude product until it is completely dissolved, swirling to mix.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Allow the crystals to dry completely. A desiccator or a vacuum oven at a low temperature can be used.
-
Analysis: Determine the melting point and yield of the purified product. The melting point should be sharp and close to the literature value (50-52°C).[4]
Data Presentation
Table 1: Physical Properties and Qualitative Solubility of this compound
| Property/Solvent | Data/Observation | Reference |
| Molecular Formula | C₁₁H₉BrO | [6] |
| Molecular Weight | 237.09 g/mol | [6] |
| Appearance | White solid | [7] |
| Melting Point | 50-52 °C | [4] |
| Methanol/Ethanol | Good solubility when hot, poor when cold. Often a good choice for recrystallization of aromatic compounds. | [1] |
| Hexane | Low solubility. Can be used for washing the crude solid. | [7] |
| Ethyl Acetate | Good solubility. May be a suitable recrystallization solvent, possibly in a mixed system with hexane. | [8] |
| Toluene | Good solubility, especially when hot. | [8] |
| Water | Insoluble. Can be used as an anti-solvent in a mixed solvent system (e.g., with methanol or ethanol). | [8] |
Visualization
The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. Buy this compound | 56052-26-7 [smolecule.com]
- 7. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
removing impurities from Suzuki coupling with (4-Bromonaphthalen-1-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling reaction of (4-Bromonaphthalen-1-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is not observed or is present in very low quantities.
Potential Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. Consider using a pre-catalyst that is more stable. |
| Catalyst Poisoning | The hydroxymethyl group on the naphthalene ring can potentially coordinate with the palladium center, inhibiting its catalytic activity. While less common for a hydroxyl group compared to an amine, it is a possibility. Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur-containing compounds. |
| Inappropriate Base | The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. A base that is too strong can lead to side reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] |
| Insufficient Temperature | Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and catalyst system (typically 80-110 °C). |
| Poorly Degassed Reaction Mixture | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
Issue 2: Formation of Significant Side Products/Impurities
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and the desired product.
-
Purification is difficult due to the presence of closely eluting impurities.
Potential Causes and Solutions:
| Impurity | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen. | Rigorously degas the reaction mixture. Use a slight excess of the aryl bromide. |
| Dehalogenation of this compound | The bromine atom is replaced by a hydrogen atom, leading to the formation of 1-naphthalenemethanol. This can be caused by certain bases or hydride sources in the reaction mixture. | Use a milder base. Optimize the reaction time; shorter times can sometimes reduce dehalogenation. |
| Protodeboronation of Boronic Acid | The boronic acid reacts with a proton source (like water) to revert to the corresponding arene. | Use anhydrous solvents and reagents if possible, although some water is often necessary for Suzuki couplings. Minimize reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the Suzuki coupling of this compound?
A1: The most common impurities are typically byproducts from side reactions inherent to the Suzuki coupling mechanism. These include:
-
Homocoupled boronic acid: The dimer of the boronic acid partner.
-
Dehalogenated starting material: (1-Naphthalenyl)methanol, formed by the replacement of the bromine atom with hydrogen.
-
Unreacted starting materials: Residual this compound and the boronic acid.
-
Boronic acid-related impurities: Boronic acid anhydrides (boroxines) and other boron-containing species.
Q2: How can I remove unreacted boronic acid and its byproducts from my reaction mixture?
A2: Due to the polar nature of your product, (4-aryl-naphthalen-1-yl)methanol, and the acidic nature of boronic acids, several purification strategies can be employed:
-
Acid-Base Extraction: After the reaction, you can perform a basic aqueous wash (e.g., with 1M NaOH) to extract the acidic boronic acid and its byproducts into the aqueous layer. Care must be taken if your product has any base-sensitive functional groups.
-
Column Chromatography: Silica gel chromatography is a very effective method for separating the desired product from impurities. Given the polarity of your product, a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
Q3: My reaction turns black. Is this normal?
A3: The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium catalyst. This is generally a sign of a failed or failing reaction and can be caused by:
-
Presence of oxygen in the reaction mixture.
-
Reaction temperature being too high.
-
Impurities in the reagents or solvents. To avoid this, ensure thorough degassing of your reaction mixture and use pure, high-quality reagents and solvents.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. A more quantitative and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). These techniques can help you track the consumption of starting materials and the formation of the product and any major byproducts.[2]
Data Presentation
The following tables provide representative data on the effect of different bases on the yield of a Suzuki coupling reaction and a comparison of purification methods. This data is illustrative and serves as a starting point for optimization.
Table 1: Effect of Base on Suzuki Coupling Yield (Representative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 4 | Na₂CO₃ | DMF/H₂O (4:1) | 90 | 16 | 75 |
| 5 | Et₃N | Toluene | 100 | 24 | <10 |
Data is illustrative for a typical Suzuki coupling of an aryl bromide and is intended for comparative purposes.[1]
Table 2: Comparison of Purification Methods for a Polar Biaryl Product
| Method | Purity Before | Purity After | Recovery Yield | Notes |
| Column Chromatography | ~75% (by HPLC) | >98% (by HPLC) | 80-90% | Effective at removing both polar and non-polar impurities. |
| Recrystallization | ~85% (by HPLC) | >99% (by HPLC) | 70-85% | Highly effective for obtaining very pure material, but can have lower recovery. |
| Acid-Base Wash | ~75% (by HPLC) | ~85% (by HPLC) | >95% | Good for removing acidic impurities like boronic acid, but may not remove neutral byproducts. |
Purity and recovery yields are estimates and will vary depending on the specific reaction and impurities present.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: A troubleshooting logic diagram for addressing low product yield in the Suzuki coupling reaction.
References
Technical Support Center: Synthesis of (4-Bromonaphthalen-1-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (4-Bromonaphthalen-1-yl)methanol.
FAQs
Synthesis Route: Reduction of 4-Bromonaphthalene-1-carboxylic acid
This is a common and high-yielding method for the synthesis of this compound.[1][2]
Q1: My reaction seems to be incomplete, and I am isolating starting material. What could be the issue?
A1: Incomplete reduction of 4-bromonaphthalene-1-carboxylic acid can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent, typically a borane complex like Borane-Tetrahydrofuran (BH₃·THF), is crucial. Ensure you are using a sufficient excess of the reducing agent as specified in the protocol.[2]
-
Inactive Reducing Agent: Borane solutions can degrade over time, especially if not stored under anhydrous and inert conditions. Use a fresh or properly stored solution of BH₃·THF. You can titrate the solution to determine its active concentration.
-
Reaction Time/Temperature: While many reductions are relatively fast, ensure the reaction has been stirred for a sufficient duration at the recommended temperature to go to completion. Overnight stirring at room temperature is a common practice.[2]
Q2: I am observing an unexpected side product in my NMR spectrum. What could it be?
A2: While the reduction of a carboxylic acid to an alcohol is generally a clean reaction, side products can occasionally form:
-
Over-reduction: Although less common with boranes, stronger reducing agents could potentially lead to the reduction of the naphthalene ring or the carbon-bromine bond. This is less likely with BH₃·THF under standard conditions.
-
Ester Formation: If the reaction is quenched with an alcohol other than water, or if an alcohol is present as an impurity, there is a possibility of forming the corresponding ester of the starting carboxylic acid.
-
Impurity from Starting Material: Ensure the purity of your starting 4-bromonaphthalene-1-carboxylic acid. Any impurities in the starting material will likely be carried through the reaction.
Q3: The work-up procedure seems to be causing issues with product isolation. Any tips?
A3: The work-up for borane reductions typically involves quenching the excess reagent with an acid.
-
Careful Quenching: The quenching process can be exothermic and generate hydrogen gas. Add the quenching solution (e.g., hydrochloric acid) slowly and with cooling.
-
pH Adjustment: Adjusting the pH to around 6 is a key step to ensure the product is in a neutral form for efficient extraction into an organic solvent like ethyl acetate.[2]
-
Emulsion Formation: If an emulsion forms during the extraction, adding brine (saturated NaCl solution) can help to break it up.
Synthesis Route: Grignard Reaction with 4-Bromonaphthalene-1-carbaldehyde
This route involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 4-bromonaphthalene-1-carbaldehyde. While a specific protocol for this exact synthesis was not found in the initial search, it represents a plausible synthetic strategy.
Q1: My Grignard reaction is not initiating. What should I do?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources like water.[3][4] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer that prevents the reaction from starting.[3] You can activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard reagent.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[3]
Q2: My main side product appears to be a biphenyl compound. How can I avoid this?
A2: The formation of a biphenyl dimer (Wurtz coupling product) is a common side reaction in Grignard syntheses.[3]
-
Slow Addition: Add the alkyl or aryl halide to the magnesium suspension slowly to maintain a low concentration of the halide and favor the formation of the Grignard reagent over the coupling side reaction.
-
Reaction Temperature: Maintain an appropriate temperature. While some heat may be needed for initiation, excessive temperatures can promote side reactions.
Q3: I am getting a tertiary alcohol instead of the expected secondary alcohol. Why?
A3: If your starting material is an ester instead of an aldehyde, two equivalents of the Grignard reagent will add to form a tertiary alcohol.[5][6] Double-check the identity and purity of your starting carbonyl compound.
Experimental Protocols
Protocol 1: Reduction of 4-Bromonaphthalene-1-carboxylic acid with Borane[2]
-
Reaction Setup: In a 250-mL 3-necked round-bottom flask under an inert atmosphere, add 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) and tetrahydrofuran (200 mL).
-
Addition of Reducing Agent: To the stirred solution, add Borane-THF complex (55.7 mL of a 1.0 M solution, 55.7 mmol, 2.00 equiv) dropwise.
-
Reaction: Stir the resulting solution overnight at room temperature.
-
Work-up: Quench the reaction by the slow addition of hydrochloric acid. Adjust the pH to 6.
-
Extraction: Dilute the solution with ethyl acetate (200 mL). Wash the organic layer with brine (3 x 100 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum. Wash the resulting residue with n-hexane (30 mL) to yield this compound.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| 4-Bromonaphthalene-1-carboxylic acid | 251.08 | 7 | 27.88 | 1.00 |
| Borane-THF complex (1.0 M) | - | - | 55.7 | 2.00 |
| Tetrahydrofuran | - | 200 mL | - | - |
| Hydrochloric acid | - | As needed | - | - |
| Ethyl acetate | - | 200 mL | - | - |
| Brine | - | 300 mL | - | - |
| n-Hexane | - | 30 mL | - | - |
| Product | 237.09 | ~6.3 | ~26.5 | ~95% |
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Reduction) | Insufficient or inactive reducing agent. | Use a fresh, properly stored borane solution and ensure a sufficient molar excess. |
| Insufficient reaction time or temperature. | Allow the reaction to stir overnight at room temperature to ensure completion.[2] | |
| Unexpected Side Products | Impure starting materials. | Verify the purity of the starting 4-bromonaphthalene-1-carboxylic acid by techniques like NMR or melting point analysis. |
| Over-reduction or ester formation. | Use a mild reducing agent like BH₃·THF and quench the reaction carefully with an aqueous acid. | |
| Grignard Reaction Failure | Presence of water. | Use oven-dried glassware and anhydrous solvents and reagents.[3] |
| Inactive magnesium surface. | Activate the magnesium turnings using mechanical crushing, a crystal of iodine, or a small amount of a pre-formed Grignard reagent.[3] | |
| Biphenyl Formation (Grignard) | High concentration of alkyl/aryl halide. | Add the halide dropwise to the magnesium suspension to maintain a low concentration. |
| Incorrect Alcohol Product | Incorrect starting carbonyl compound (ester vs. aldehyde). | Confirm the identity of the starting material. Grignard reagents add twice to esters to yield tertiary alcohols.[5][6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of (4-Bromonaphthalen-1-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of (4-Bromonaphthalen-1-yl)methanol. The information provided is intended to serve as a starting point for reaction optimization and to address common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?
A1: The primary challenges for this substrate arise from two key features:
-
Steric Hindrance: The naphthalene core is sterically bulky, which can hinder the oxidative addition of the palladium catalyst and subsequent steps in the catalytic cycle.
-
Hydroxymethyl Group: The presence of a free hydroxyl group can lead to side reactions. It can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions, potentially leading to coordination with the palladium catalyst and inhibition, or undesired O-arylation byproducts.
Q2: How do I choose the right ligand for this reaction?
A2: For sterically hindered aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition. Consider starting with ligands from the Buchwald or Hartwig biarylphosphine families.
Q3: Which base is most suitable for this substrate?
A3: The choice of base is critical due to the presence of the hydroxymethyl group. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they can readily deprotonate the alcohol. A weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be a better initial choice to minimize side reactions. Alternatively, a strong, non-nucleophilic hindered base like lithium bis(trimethylsilyl)amide (LHMDS) can be effective as it is known to be compatible with protic functional groups.[1]
Q4: Should I protect the hydroxymethyl group?
A4: Protecting the hydroxymethyl group is a viable strategy to prevent potential side reactions and simplify optimization.[2] Common protecting groups for alcohols, such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn), are generally stable under Buchwald-Hartwig conditions. The need for protection will depend on the specific reaction conditions and the amine coupling partner. It is often worthwhile to first attempt the reaction with the unprotected alcohol before investing in a protection/deprotection sequence.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivity: The palladium catalyst may not be active enough for this sterically hindered substrate. | • Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand like XPhos or RuPhos).• Use a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species. |
| Inappropriate Base: The base may be too weak to facilitate deprotonation of the amine or too strong, leading to catalyst inhibition by the deprotonated hydroxymethyl group. | • If using a weak base (e.g., Cs₂CO₃), try a stronger base like NaOtBu or LHMDS.• If using a strong base and observing decomposition, switch to a weaker base or consider protecting the alcohol. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | • Increase the reaction temperature in increments of 10-20 °C. Common solvents like toluene or dioxane allow for higher reaction temperatures. | |
| Formation of Side Products | Dehalogenation: Reduction of the aryl bromide to the corresponding naphthalene methanol. | • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).• Use a high-purity palladium source and ligand.• Lowering the reaction temperature may reduce this side reaction. |
| O-Arylation: Formation of an ether byproduct through coupling with the hydroxymethyl group. | • Use a less coordinating solvent.• Switch to a weaker base (e.g., K₃PO₄).• Protect the hydroxymethyl group. | |
| Homocoupling of the Amine: Formation of a hydrazine derivative. | • Use a slight excess of the aryl bromide (1.1-1.2 equivalents).• Ensure slow addition of the amine to the reaction mixture. | |
| Inconsistent Results | Variable Reagent Quality: Water or oxygen can deactivate the catalyst. | • Use anhydrous and degassed solvents.• Ensure the base is freshly opened or properly stored.• Use high-purity starting materials. |
Experimental Protocols
General Procedure for Ligand and Base Screening
This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine of choice
-
Palladium source (e.g., Pd₂(dba)₃ or a precatalyst)
-
Phosphine ligand
-
Base
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium source (1-5 mol%), and the phosphine ligand (1.2-2.4 mol% relative to Pd).
-
Add the base (1.5-2.0 equiv.).
-
Add the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Ligand and Base Screening Matrix
The following table provides a structured approach to screening various combinations of ligands and bases. The yields should be determined by a suitable analytical method (e.g., NMR with an internal standard or LC-MS).
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | |
| 3 | Pd₂(dba)₃ | XPhos | LHMDS | Toluene | 100 | |
| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | |
| 5 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | |
| 6 | Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 100 | |
| 7 | XPhos Pd G3 | - | Cs₂CO₃ | Dioxane | 100 | |
| 8 | XPhos Pd G3 | - | NaOtBu | Dioxane | 100 | |
| 9 | XPhos Pd G3 | - | LHMDS | Dioxane | 100 |
Visualizations
Buchwald-Hartwig Catalytic Cycle
References
Technical Support Center: Troubleshooting Low Conversion in (4-Bromonaphthalen-1-yl)methanol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address low conversion rates in chemical reactions involving (4-Bromonaphthalen-1-yl)methanol.
This compound is a versatile bifunctional molecule, featuring both a reactive aryl bromide and a primary alcohol. This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and other transformations. However, achieving high conversion rates can be challenging. This guide provides structured advice to diagnose and resolve common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?
A1: Low conversion in Suzuki-Miyaura coupling is a common issue that can typically be attributed to one or more of the following factors:
-
Catalyst System: The choice and quality of the palladium catalyst and ligand are critical. For sterically hindered or electronically challenging substrates, a high-performance catalyst system is often required. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos, PPh₃) are fresh and have been stored under inert conditions to prevent degradation.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base should be optimized for your specific substrate and solvent system.
-
Solvent and Degassing: The reaction solvent must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and DMF. Ensure proper degassing techniques are used, such as sparging with an inert gas (argon or nitrogen) or multiple freeze-pump-thaw cycles.
-
Reaction Temperature: The reaction temperature needs to be sufficiently high to promote the catalytic cycle but not so high as to cause decomposition of the reactants, catalyst, or product. A typical temperature range for Suzuki couplings is 80-110 °C.
-
Reagent Quality: The purity of all reagents, including the this compound, boronic acid, and solvent, is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.
Q2: I am seeing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can this be minimized?
A2: Homocoupling of the boronic acid is a frequent side reaction. To minimize its occurrence:
-
Control Stoichiometry: Use a precise stoichiometry of the boronic acid, typically 1.1 to 1.5 equivalents relative to the this compound.
-
Optimize Reaction Conditions: Lowering the reaction temperature or slowly adding the boronic acid can sometimes favor the desired cross-coupling over homocoupling.
-
Choice of Palladium Source: In some cases, using a Pd(0) source like Pd(PPh₃)₄ may be preferable to Pd(II) sources, which can sometimes promote homocoupling during the in-situ reduction to Pd(0).[1]
-
Use High-Purity Reagents: Impurities can contribute to catalyst deactivation and promote side reactions.
Q3: My Buchwald-Hartwig amination with this compound is sluggish and gives a low yield. What should I check?
A3: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination relies on several key factors:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are often effective.[2][3] The catalyst system must be carefully selected based on the nature of the amine coupling partner.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The solvent should be rigorously dried and degassed.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, and maintaining a strict inert atmosphere (argon or nitrogen) is crucial for catalyst stability.
Q4: Are there any known side reactions or stability issues with this compound itself?
A4: this compound is generally a stable compound. However, under certain reaction conditions, potential side reactions could involve:
-
Oxidation of the Alcohol: The primary alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of certain oxidants or under harsh reaction conditions.
-
Reaction of the Hydroxymethyl Group: The -CH₂OH group can participate in nucleophilic substitution or esterification reactions.[4] When using strong bases, deprotonation of the alcohol could potentially lead to side reactions. If the alcohol functionality is suspected to interfere with the desired reaction, it may be necessary to protect it (e.g., as a silyl ether) prior to the cross-coupling reaction, followed by a deprotection step.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a more active pre-catalyst. - Ensure rigorous exclusion of air and moisture during storage and reaction setup. |
| Inappropriate Ligand | - Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos). Bulky, electron-rich ligands are often more effective. |
| Incorrect Base | - Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Quality | - Use anhydrous, degassed solvent. - Consider screening different solvents (e.g., toluene, dioxane, DMF, THF/water mixtures). |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments of 10 °C. - Monitor for any signs of decomposition at higher temperatures. |
| Protodeboronation of Boronic Acid | - Use fresh, high-purity boronic acid. - Consider using a milder base. - Ensure anhydrous conditions if water is not part of the solvent system. |
Low Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | - Improve degassing procedure for the solvent and reaction mixture. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Catalyst/Ligand Combination | - Screen different palladium sources and bulky phosphine ligands (e.g., Xantphos, BINAP). - Optimize the metal-to-ligand ratio. |
| Incorrect Base Strength or Solubility | - Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. - Ensure the base is fresh and properly stored. |
| Amine Reactivity | - For less reactive amines, a more active catalyst system or higher reaction temperature may be necessary. - Consider protecting the amine if it has other reactive functional groups. |
| Interference from the Hydroxymethyl Group | - If side reactions involving the alcohol are suspected, protect the -CH₂OH group (e.g., as a TBDMS ether) before the amination reaction. |
Data Presentation
The following tables provide a summary of typical reaction conditions for palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | 95 |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18 | 60 |
Note: This data is compiled from various sources for illustrative purposes and yields are highly dependent on the specific substrates and reaction conditions.[5]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(4-bromophenyl)-4-chlorobenzamide | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 |
| 4-Bromo-3-methylanisole | Aniline | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 98 |
Note: This data is for analogous compounds and serves as a guideline for reaction optimization.[3][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol should be performed under strictly anhydrous and anaerobic conditions.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the sealed reaction vessel to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Scaling Up the Synthesis of (4-Bromonaphthalen-1-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (4-Bromonaphthalen-1-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for preparing this compound?
A1: The most frequently reported and scalable method for the synthesis of this compound is the reduction of 4-bromonaphthalene-1-carboxylic acid.[1] This method typically employs a borane complex, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), as the reducing agent and has been shown to produce high yields.[2] BMS is often preferred for large-scale operations due to its enhanced stability and higher concentration compared to BH3-THF.[3]
Q2: What are the main alternative synthetic routes to this compound?
A2: While less detailed in the literature for this specific compound, two other potential synthetic routes are:
-
Hydroboration-Oxidation: This method would start from 4-bromonaphthalene, which would undergo hydroboration followed by an oxidation step to yield the desired alcohol.[1]
-
Nucleophilic Addition: This approach involves the reaction of a 4-bromonaphthalene derivative with formaldehyde in the presence of a base.[1]
Q3: What are the key safety considerations when scaling up the borane reduction of 4-bromonaphthalene-1-carboxylic acid?
A3: Scaling up borane reductions requires strict safety protocols due to the nature of the reagents and reaction. Key considerations include:
-
Exothermic Reaction: The reaction of borane with the carboxylic acid is exothermic. On a larger scale, a delayed exotherm can occur, necessitating careful monitoring and control of the reagent addition rate.[4] Reaction calorimetry is recommended to understand the heat flow of the reaction before attempting a large-scale synthesis.[4]
-
Quenching: The quenching of excess borane with a protic solvent (e.g., methanol) is also highly exothermic and produces flammable hydrogen gas.[5] This step must be performed slowly, with adequate cooling, and in a well-ventilated area to safely manage the gas evolution.[5]
-
Handling of Borane Reagents: Borane complexes are moisture-sensitive and can react with atmospheric moisture to release hydrogen gas.[4] They should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Borane Reduction of 4-Bromonaphthalene-1-carboxylic Acid
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate or is sluggish. | - Inactive borane reagent due to improper storage. - Insufficient reaction temperature. | - Ensure the borane reagent has been stored under an inert atmosphere and is not expired. - If the reaction is being run at 0 °C, allow it to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction still does not proceed, but this must be done with extreme caution due to the potential for a delayed exotherm.[3] |
| Uncontrolled exotherm during borane addition. | - Addition rate of the borane solution is too fast. - Inadequate cooling of the reaction vessel. | - Immediately stop the addition of the borane reagent. - Ensure the cooling bath is at the correct temperature and has good contact with the reaction flask. - Reduce the addition rate of the borane solution. For scale-up, the addition rate should be determined based on the cooling capacity of the reactor.[4] |
| Low yield of the desired product. | - Incomplete reaction. - Degradation of the product during workup. - Formation of byproducts. | - Monitor the reaction by TLC or another suitable analytical method to ensure it has gone to completion. - Ensure the quenching and extraction steps are performed without undue delay. - Use the correct stoichiometry of the borane reagent; an excess may be required for complete conversion. |
| Formation of impurities. | - Over-reduction to the corresponding alkane. - Reaction with other functional groups if present. | - Avoid a large excess of the borane reagent.[6] - Borane is generally selective for carboxylic acids in the presence of many other functional groups, but this should be confirmed on a small scale if your substrate has other reducible groups.[7] |
| Difficulties in product purification. | - Presence of boron residues. | - During the workup, after quenching with methanol, the resulting borate esters can be removed by repeated evaporation with methanol. The mixture can also be washed with aqueous solutions to remove boron salts. |
Experimental Protocols
Synthesis of this compound via Borane Reduction
This protocol is adapted from a lab-scale procedure and includes considerations for scaling up.
Materials:
-
4-bromonaphthalene-1-carboxylic acid
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH3-THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a suitably sized, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, place 4-bromonaphthalene-1-carboxylic acid (1.00 equiv) and anhydrous THF.
-
Inert Atmosphere: Purge the flask with nitrogen gas.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Borane Addition: Add the borane complex (e.g., BMS, 2.00 equiv) to the dropping funnel. Add the borane solution dropwise to the stirred solution of the carboxylic acid while maintaining the internal temperature below 10 °C. The rate of addition should be carefully controlled to manage the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Be aware of hydrogen gas evolution.
-
Work-up:
-
Adjust the pH of the mixture to approximately 6 with 1 M HCl.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by washing with a non-polar solvent like n-hexane to yield a solid product.[1] Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of a Lab-Scale Synthesis of this compound via Borane Reduction [1][2]
| Parameter | Value |
| Starting Material | 4-bromonaphthalene-1-carboxylic acid |
| Reagent | Borane-THF complex |
| Stoichiometry (Reagent:Substrate) | 2.00 : 1.00 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| Yield | 95% |
| Product Form | White solid |
Visualizations
References
- 1. Buy this compound | 56052-26-7 [smolecule.com]
- 2. (1-BROMONAPHTHALEN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving (4-Bromonaphthalen-1-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromonaphthalen-1-yl)methanol. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning reaction work-ups and purification strategies.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO[1] |
| Molecular Weight | 237.09 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), chloroform, acetone, and ethyl acetate. Limited solubility in non-polar solvents like hexane. |
| Reactivity | The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1] It can also participate in esterification and nucleophilic substitution reactions.[1] The bromine atom on the naphthalene ring can be a site for various coupling reactions. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered during the work-up of reactions with this compound, categorized by reaction type.
Oxidation Reactions (e.g., Swern, Dess-Martin)
Q1: I've performed a Dess-Martin periodinane (DMP) oxidation of this compound to the corresponding aldehyde. How do I effectively remove the iodine-containing byproducts?
A1: The reduced DMP byproduct, iodinane (IBA), is often insoluble in many common organic solvents.[1]
-
Recommended Work-up Protocol:
-
After the reaction is complete, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the IBA.
-
Filter the mixture through a pad of Celite®. The solid IBA will be retained on the Celite®.
-
Wash the Celite® pad with additional portions of the organic solvent to ensure complete recovery of your product.
-
To quench any remaining active DMP, the filtrate can be washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stirring this biphasic mixture vigorously for 10-30 minutes is recommended.[2]
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Q2: My Swern oxidation of this compound resulted in a complex mixture, and I'm having trouble isolating the aldehyde. What went wrong?
A2: The Swern oxidation is sensitive to temperature and the order of reagent addition. Side reactions can occur if the protocol is not followed closely.
-
Troubleshooting Tips:
-
Temperature Control: It is crucial to maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) during the addition of oxalyl chloride and the alcohol solution.[3] Allowing the temperature to rise can lead to the formation of byproducts.
-
Reagent Addition: Ensure that the alcohol is added to the activated DMSO-oxalyl chloride mixture before the addition of the tertiary amine base (e.g., triethylamine).[4] Adding the base first can lead to the formation of unwanted side products.
-
Work-up: The standard work-up involves quenching the reaction with water, followed by extraction with an organic solvent like dichloromethane.[3] The organic layers are then washed with dilute acid (to remove the amine), water, and brine.
-
Esterification Reactions (e.g., Fischer, Acyl Chloride)
Q3: After a Fischer esterification of this compound with a carboxylic acid, I have a low yield of the desired ester. How can I improve this?
A3: Fischer esterification is an equilibrium-limited reaction. To improve the yield, you need to shift the equilibrium towards the product side.
-
Strategies to Improve Yield:
-
Use of Excess Reagent: Use a large excess of either the carboxylic acid or the alcohol.[5]
-
Removal of Water: The removal of water as it is formed will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus during the reaction.
-
Work-up: During the work-up, it is essential to remove the unreacted carboxylic acid and the acid catalyst. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until no more gas evolution (CO₂) is observed.[6] This is followed by washes with water and brine.
-
Q4: I've reacted this compound with an acyl chloride and triethylamine. The work-up is messy, and I'm getting a poor recovery. Any suggestions?
A4: The primary byproduct in this reaction is triethylamine hydrochloride, which is a salt.
-
Recommended Work-up Protocol:
-
After the reaction, quench any remaining acyl chloride by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Nucleophilic Substitution Reactions
Q5: I am trying to convert the hydroxyl group of this compound to a halide using a standard protocol, but the reaction is not proceeding as expected. Why might this be?
A5: Direct nucleophilic substitution on the benzylic alcohol can be challenging because the hydroxyl group is a poor leaving group.[7] To facilitate the reaction, the hydroxyl group must first be converted into a better leaving group.
-
Activation of the Hydroxyl Group:
-
Acid Catalysis: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water).[7][8] The subsequent reaction can then proceed via an SN1 or SN2 mechanism depending on the substrate and reaction conditions.[8]
-
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (e.g., pyridine) to form a sulfonate ester. Sulfonates are excellent leaving groups for subsequent nucleophilic substitution.
-
Using SOCl₂ or PBr₃: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary and secondary alcohols to the corresponding chlorides and bromides.[7]
-
-
Work-up Considerations:
-
For acid-catalyzed reactions, the work-up will involve neutralization with a base (e.g., NaHCO₃ solution) and extraction.
-
When using sulfonyl chlorides, the work-up typically involves washing with dilute acid to remove the pyridine, followed by washing with water and brine.
-
For reactions with SOCl₂ or PBr₃, the work-up often involves quenching the excess reagent carefully with ice-water, followed by extraction and washing.
-
General Troubleshooting
Q6: I am consistently observing an emulsion during the aqueous work-up of my reaction involving this compound. How can I break it?
A6: Emulsions are common in organic work-ups, especially when dealing with aromatic compounds.
-
Techniques to Break Emulsions:
-
Patience: Sometimes, simply letting the separatory funnel stand for 15-30 minutes will allow the layers to separate on their own.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[6] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Change of Solvent: If possible, try using a different extraction solvent.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
-
Experimental Workflow and Purification
A general workflow for a reaction and subsequent work-up involving this compound is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
monitoring (4-Bromonaphthalen-1-yl)methanol reaction progress by TLC or LC-MS
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the progress of reactions involving (4-Bromonaphthalen-1-yl)methanol using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for reaction monitoring?
A1: this compound (C₁₁H₉BrO, M.W. 237.09 g/mol ) is an organic compound featuring a naphthalene core with a bromine atom and a hydroxymethyl group (-CH2OH).[1] The hydroxymethyl group makes it more polar than its corresponding aldehyde or alkane derivatives and provides a reactive site for transformations like oxidation or esterification.[1] Its aromatic nature makes it UV-active, which is ideal for visualization on TLC plates and for detection by UV detectors in LC systems.
Q2: Which technique, TLC or LC-MS, is better for monitoring my reaction?
A2: Both techniques are valuable and serve different purposes.
-
TLC is a rapid, inexpensive, and convenient method for qualitative analysis at the bench.[2][3] It is excellent for quickly checking the presence of starting material, the formation of products, and determining if a reaction has gone to completion.[2][4]
-
LC-MS provides more detailed quantitative and qualitative information. It separates the reaction mixture with high resolution and provides the mass of each component, which is crucial for identifying products, byproducts, and impurities with high confidence.[5] For brominated compounds, MS is particularly useful as it shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br), aiding in structural confirmation.[6]
Q3: How can I identify my compound on an LC-MS chromatogram if it contains bromine?
A3: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. In the mass spectrum, a compound containing one bromine atom will exhibit two peaks of almost equal intensity separated by 2 m/z units (e.g., [M]+ and [M+2]+).[6][7] This distinctive isotopic signature is a strong indicator of a bromine-containing compound.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
This protocol is designed for a generic reaction, such as the oxidation of this compound to (4-bromo-1-naphthaldehyde).
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)[2]
-
TLC chamber
-
Developing solvent (e.g., Hexane and Ethyl Acetate mixture)[2]
-
Capillary tubes for spotting
-
UV lamp (254 nm)[2]
-
Staining solution (optional, e.g., permanganate or p-anisaldehyde)
Methodology:
-
Prepare the Developing Solvent: Start with a solvent system of moderate polarity, such as 4:1 Hexane:Ethyl Acetate. Pour a small amount (5-10 mL) into the TLC chamber, cover it, and let it saturate for 5-10 minutes.
-
Prepare Samples: Dissolve a tiny amount (<1 mg) of your starting material (SM) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Spot the TLC Plate: Using a capillary tube, spot the plate as follows:
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds should appear as dark spots.
-
Circle the spots with a pencil. If necessary, use a chemical stain for further visualization.
-
The starting material (alcohol) is more polar and will have a lower Retention Factor (Rf) than the less polar product (aldehyde). As the reaction progresses, the spot for the SM in the reaction mixture lane should diminish, while a new spot for the product should appear and intensify.[4] The reaction is considered complete when the SM spot is no longer visible in the reaction mixture lane.
-
Protocol 2: Monitoring Reaction Progress by LC-MS
Materials:
-
HPLC or UPLC system with a Mass Spectrometer (e.g., ESI-QTOF)
-
Reverse-phase C18 column
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
Vials for sample submission
Methodology:
-
Prepare the Sample: Take a small aliquot from the reaction. Dilute it significantly (e.g., 1 drop in 1-2 mL of acetonitrile or methanol) to avoid overloading the column and contaminating the mass spectrometer. Filter the sample if it contains solid particles.
-
Set Up the LC Method:
-
Column: Standard C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 5-10 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.3 - 1.0 mL/min depending on the column dimensions.
-
Injection Volume: 1-5 µL.
-
-
Set Up the MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.[7] Run in both positive and negative ion modes initially to determine the best sensitivity.
-
Mass Range: Scan a range appropriate for the expected masses (e.g., 100-500 m/z).
-
Analysis: Look for the molecular ion peaks ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and their corresponding bromine isotope peaks ([M+2]+).
-
-
Analyze the Data:
-
Integrate the peaks in the chromatogram.
-
Examine the mass spectrum for each peak.
-
Identify the starting material and product by their retention times and mass-to-charge ratios. The product should have a different retention time than the starting material.
-
Monitor the reaction by comparing the relative peak areas of the starting material and the product over time.
-
Data Presentation
Table 1: Example TLC Data for Oxidation of this compound
| Compound | Polarity | Expected Rf (4:1 Hex:EtOAc) |
| This compound | High | ~ 0.3 |
| (4-bromo-1-naphthaldehyde) | Low | ~ 0.6 |
Note: Rf values are illustrative and can vary based on exact conditions.
Table 2: Example LC-MS Data
| Compound | Expected RT (min) | Adduct | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |
| This compound | ~ 4.5 | [M+H]⁺ | 236.9909 | 238.9889 |
| [M+Na]⁺ | 258.9729 | 260.9708 | ||
| (4-bromo-1-naphthaldehyde) | ~ 5.8 | [M+H]⁺ | 234.9753 | 236.9732 |
| [M+Na]⁺ | 256.9572 | 258.9552 |
Note: Retention times (RT) are highly dependent on the specific LC system and method.
Troubleshooting Guide
Q4: My spots are streaking on the TLC plate. What should I do?
-
A4: Streaking (or "tailing") can be caused by several factors:
-
Sample Overload: You may have spotted too much sample. Try diluting your sample further.
-
Inappropriate Solvent: The compound may have low solubility in the developing solvent. Try a different solvent system.
-
Acidic/Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can often resolve this.[2]
-
Q5: I don't see any spots on my TLC plate after developing.
-
A5: This could be due to:
-
Insufficient Concentration: The sample spotted may be too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.
-
Non-UV Active Compound: If your product is not UV-active, it won't appear under a UV lamp. Use a chemical stain like potassium permanganate (for compounds that can be oxidized) or p-anisaldehyde to visualize the spots.
-
Compound Evaporation: If your compound is very volatile, it may have evaporated from the plate.
-
Q6: In my LC-MS data, I see a peak corresponding to my starting material without the bromine atom. What happened?
-
A6: This is likely a result of debromination during your reaction, not an artifact of the LC-MS analysis.[7] ESI is a soft ionization technique and is unlikely to break a strong carbon-bromine bond.[7] Check your reaction conditions; certain reagents (like strong bases or some catalysts) can cause aryl halides to debrominate. To confirm, inject a pure sample of your starting material and see if the debrominated peak is present.
Q7: My LC peaks are broad or tailing. How can I improve the peak shape?
-
A7: Poor peak shape can result from:
-
Column Overload: Dilute your sample further.
-
Secondary Interactions: The analyte may be interacting with the silica backbone of the C18 column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of silanol groups.
-
Column Degradation: The column may be old or contaminated. Try flushing it or replacing it.
-
Visual Workflows
Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.
Caption: Troubleshooting decision tree for an unexpected spot on a TLC plate.
References
stability issues of (4-Bromonaphthalen-1-yl)methanol under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Bromonaphthalen-1-yl)methanol under various reaction conditions. This resource is intended to help users anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues with this compound?
A1: this compound is a relatively stable solid under standard storage conditions (cool, dark, and dry). However, its benzylic alcohol and bromonaphthalene moieties can exhibit reactivity under certain experimental conditions, leading to potential stability issues. Key concerns include:
-
Oxidation: The primary hydroxyl group is susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh reaction conditions.
-
Acid-Catalyzed Reactions: In acidic media, the compound can undergo dehydration to form ethers or potentially rearrange.
-
Photostability: Bromonaphthalene derivatives can be sensitive to light, which may promote degradation or side reactions.
-
Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidation: The hydroxymethyl group can be oxidized to 4-bromonaphthalene-1-carbaldehyde and further to 4-bromonaphthalene-1-carboxylic acid.
-
Dimerization/Polymerization: Under acidic conditions, the benzylic alcohol can form a carbocation intermediate, which can be trapped by another molecule of the alcohol to form a dibenzyl ether-type dimer.
-
Debromination: While less common, under certain reductive conditions or in the presence of specific catalysts, the C-Br bond can be cleaved.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) can be beneficial for long-term storage to prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield or No Product Formation in Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The naphthalene ring may sterically hinder the approach of bulky reagents to the hydroxyl group. | Use less sterically hindered reagents if possible. Increase reaction temperature or time, but monitor for decomposition. |
| Acid-Catalyzed Decomposition: Strong acidic conditions can lead to dehydration and ether formation as a side product. | Use milder acidic catalysts or non-acidic activation methods for the hydroxyl group. For example, in an esterification, consider using DCC/DMAP instead of strong acid catalysis. |
| Oxidation of the Alcohol: If the reaction is performed in the presence of air or oxidizing agents, the alcohol may be oxidized. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. |
Issue 2: Unexpected Side Products Observed in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Formation of 4-bromonaphthalene-1-carbaldehyde or 4-bromonaphthalene-1-carboxylic acid: This indicates oxidation of the starting material. | Avoid strong oxidizing agents. If an oxidation is intended, use milder and more selective reagents (e.g., PCC, DMP). Perform the reaction under an inert atmosphere. |
| Formation of a High Molecular Weight Impurity: This could be a dimeric ether formed via acid-catalyzed dehydration. | Avoid strong acidic conditions. If an acidic workup is necessary, perform it at low temperatures and for a short duration. Consider using a protecting group for the alcohol if the reaction conditions are harsh. |
| Debromination: The C-Br bond might be cleaved under certain reductive conditions (e.g., some hydrogenation catalysts, strong reducing agents). | Choose a reducing agent that is selective for the desired transformation and does not affect the aryl bromide. Screen different catalysts and reaction conditions for hydrogenation reactions. |
Issue 3: Inconsistent Results in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning: The free hydroxyl group might interact with and deactivate the metal catalyst. | Consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before the cross-coupling reaction. |
| Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, leading to incomplete reaction. | Screen different solvent systems to improve solubility. Higher temperatures might also help, but monitor for thermal degradation. |
| Base-Induced Side Reactions: Strong bases used in cross-coupling reactions might deprotonate the hydroxyl group, leading to side reactions. | Use a weaker base or a base that is less likely to cause side reactions. The choice of base can be critical and may need to be optimized. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
This protocol is recommended before performing reactions that are sensitive to free hydroxyl groups, such as Grignard reactions or some cross-coupling reactions.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) dissolved in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
DOT Script for Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
DOT Script for a General Troubleshooting Workflow
Caption: A general workflow for troubleshooting reactions.
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with (4-Bromonaphthalen-1-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in cross-coupling reactions involving (4-Bromonaphthalen-1-yl)methanol. The inherent functionalities of this substrate—a benzylic alcohol and an aryl bromide—can present unique challenges related to catalyst poisoning and deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst poisoning in cross-coupling reactions with this compound?
A1: Catalyst poisoning in these reactions can stem from several sources. The substrate itself, this compound, possesses a hydroxyl group that can coordinate to the palladium catalyst, potentially leading to deactivation. Other common poisons include:
-
Oxygen: Exposure to air can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
-
Water: While some cross-coupling reactions tolerate water, excess moisture can hydrolyze phosphine ligands and affect the stability of the catalytic complex.
-
Impurities in Reagents and Solvents: Sulfur, nitrogen-containing compounds, and other metals in starting materials or solvents can irreversibly bind to the catalyst's active sites. For instance, traces of precursors or degradation products in solvents like THF have been shown to significantly decrease reaction conversion.[1]
-
Byproducts: Formation of byproducts can consume the catalyst or generate species that inhibit the catalytic cycle.
Q2: My reaction is sluggish or has stalled completely. How can I determine if catalyst poisoning is the issue?
A2: A sudden drop in catalytic activity is a strong indicator of poisoning.[2] To diagnose the problem, consider the following:
-
Visual Observation: A color change in the reaction mixture, such as the formation of a black precipitate (palladium black), often indicates catalyst agglomeration and deactivation.[3]
-
Control Experiment: Run a parallel reaction with a simpler aryl bromide that lacks the hydroxyl group. If this reaction proceeds smoothly under the same conditions, it suggests the alcohol functionality might be contributing to the issue.
-
Analysis of the Crude Reaction Mixture: Use techniques like TLC, GC-MS, or NMR to identify the presence of starting material, desired product, and any potential byproducts. The formation of dehalogenated starting material (naphthalene-1-yl)methanol or homocoupling products can indicate specific catalyst deactivation pathways.
Q3: Can the benzylic alcohol group of this compound directly poison the palladium catalyst?
A3: Yes, the hydroxyl group can act as a ligand, coordinating to the palladium center. This coordination can interfere with the catalytic cycle in several ways:
-
Inhibition of Oxidative Addition: The alcohol may compete with the aryl bromide for coordination to the Pd(0) center, slowing down the crucial oxidative addition step.
-
Formation of Stable, Inactive Complexes: The palladium-alkoxide species formed might be too stable, hindering subsequent steps like transmetalation or reductive elimination.
-
Promotion of Side Reactions: The presence of the alcohol and a base can facilitate side reactions like β-hydride elimination in certain contexts, though less common for benzylic alcohols.
Q4: What general strategies can I employ to mitigate catalyst poisoning?
A4: A multi-faceted approach is often necessary:
-
Use High-Purity Reagents: Employ freshly distilled solvents and high-purity starting materials to minimize external poisons.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the palladium center, potentially preventing coordination of the hydroxyl group, and promote the desired catalytic cycle.[4]
-
Optimize Reaction Conditions: Carefully screen bases, solvents, and temperature. Milder bases and lower temperatures may reduce side reactions and catalyst decomposition.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Substrate's Hydroxyl Group | 1. Ligand Modification: Switch to bulkier, more electron-rich ligands (e.g., XPhos, SPhos) to sterically hinder coordination of the alcohol. 2. Protecting Group Strategy: Temporarily protect the alcohol as a silyl ether (e.g., TBDMS) or another stable protecting group. This eliminates the coordinating hydroxyl group. The protecting group can be removed post-coupling. |
| Oxygen-Induced Catalyst Deactivation | 1. Improve Degassing: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. 2. Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction, maintaining a positive pressure of argon or nitrogen. |
| Inefficient Pre-catalyst Reduction | 1. Choice of Pre-catalyst: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the reaction conditions (base, solvent, temperature) are suitable for its in-situ reduction to the active Pd(0) species. 2. Activator Additives: In some cases, the addition of a reducing agent or specific additives can facilitate the formation of the active catalyst. |
| Solvent Impurities | 1. Use High-Purity Solvents: Employ anhydrous, inhibitor-free solvents from a freshly opened bottle or distill the solvent prior to use. 2. Solvent Screening: Test different solvents (e.g., toluene, dioxane, THF) as impurities in one may not be present in another. |
Issue 2: Significant Formation of Byproducts
| Byproduct Observed | Possible Cause | Troubleshooting Steps |
| Dehalogenation Product (Naphthalen-1-yl)methanol | Undesired Reduction Pathway: Can be promoted by certain bases, impurities, or high temperatures. | 1. Change the Base: Switch to a milder base (e.g., from an alkoxide to a carbonate like K₂CO₃ or Cs₂CO₃). 2. Lower Temperature: Run the reaction at a lower temperature for a longer duration. 3. Reagent Purity: Ensure high-purity reagents to eliminate potential sources of hydrides. |
| Homocoupling of Boronic Acid/Ester | Inefficient Transmetalation or Premature Reductive Elimination: The boronic acid derivative reacts with itself. | 1. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. 2. Control Reagent Addition: Consider slow addition of the boronic acid to the reaction mixture. 3. Ligand and Base Optimization: Screen different ligand and base combinations to favor the cross-coupling pathway. |
| Formation of Palladium Black | Catalyst Agglomeration and Precipitation: The active catalyst is unstable under the reaction conditions. | 1. Ligand Stabilization: Use ligands that form more stable complexes with palladium. Bidentate ligands can sometimes offer greater stability. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote agglomeration. 3. Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition. |
Quantitative Data Summary
The following table summarizes the impact of potential catalyst poisons, with a focus on compounds structurally related to potential impurities or byproducts in reactions involving alcohols. The data is based on a model Suzuki-Miyaura reaction between 2-bromonaphthalene and phenylboronic acid catalyzed by Pd/C, which serves as a proxy for the reactivity of this compound.
| Potential Poison (Solvent Contaminant in THF) | Concentration (ppm relative to solvent) | Impact on Conversion (%) after 6h | Reference |
| Furfural | ~3000 | Decrease of ~15-20% | [5] |
| Furan | ~3000 | Decrease of ~15-20% | [5] |
| 1,4-Butanediol | ~3000 | Decrease of ~15-20% | [5] |
| 2,3-Dihydrofuran | ~3000 | Reaction almost completely stopped (~15% conversion) | [5] |
| Maleic Anhydride | ~3000 | Reaction almost completely stopped (~15% conversion) | [5] |
Note: This data highlights the sensitivity of palladium catalysts to even small amounts of certain impurities and underscores the importance of using high-purity solvents.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point and should be optimized for specific coupling partners and scales.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed solvent (e.g., a mixture of toluene and water, 10:1, 5.5 mL) via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision tree for troubleshooting low reaction conversion.
Caption: Common pathways leading to catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
Characterization of (4-Bromonaphthalen-1-yl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and potential biological activities of derivatives of (4-Bromonaphthalen-1-yl)methanol. While research on specific derivatives directly synthesized from this compound is limited in publicly available literature, this document outlines the synthesis of the parent compound, proposes synthetic pathways to its derivatives, and presents experimental data on structurally related bromonaphthalene compounds to highlight the potential of this chemical scaffold.
Synthesis and Characterization of this compound
This compound serves as a key starting material for the synthesis of a variety of derivatives. Its chemical structure features a naphthalene core with a bromine atom at the 4-position and a hydroxymethyl group at the 1-position.[1] This substitution pattern offers multiple reaction sites for chemical modification. The presence of the bromine atom can enhance the lipophilicity of derivatives, potentially improving their bioavailability and interaction with biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉BrO | [1] |
| Molecular Weight | 237.09 g/mol | [1] |
| CAS Number | 56052-26-7 | |
| Appearance | White solid |
Experimental Protocol: Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 4-bromonaphthalene-1-carboxylic acid.[1]
Materials:
-
4-bromonaphthalene-1-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
n-Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) in anhydrous tetrahydrofuran (200 mL).
-
Cool the solution in an ice bath and add borane-tetrahydrofuran complex (55.7 mL of a 1.0 M solution, 55.7 mmol) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of hydrochloric acid until the pH of the solution is approximately 6.
-
Dilute the mixture with ethyl acetate (200 mL) and wash with brine (3 x 100 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Wash the residue with n-hexane (30 mL) to yield this compound as a white solid (yield: ~95%).
Potential Synthetic Pathways for Derivatives
The hydroxymethyl group of this compound is a versatile functional handle for the synthesis of various derivatives, including ethers, esters, amines, and thioethers. The following diagram illustrates potential synthetic strategies.
Performance of Structurally Related Bromonaphthalene Derivatives
Anticancer Activity
Naphthalene derivatives have been investigated for their potential as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of critical cellular processes in cancer cells.
Table 2: In Vitro Anticancer Activity of Selected Bromonaphthalene Analogs
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Naphthalene-based Acrylamide Conjugates | MCF-7 (Breast) | IC₅₀ | Data not specified | |
| Naphthalene-substituted Triazole Spirodienones | MDA-MB-231 (Breast) | IC₅₀ | Data not specified | |
| Naphthalene-1,4-dione Analogs | HEC1A (Endometrial) | IC₅₀ | ~1-10 |
Antimicrobial Activity
The naphthalene scaffold is also present in a number of compounds with antimicrobial properties. The introduction of a bromine atom can influence the potency and spectrum of activity.
Table 3: In Vitro Antimicrobial Activity of Selected Bromonaphthalene Analogs
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| 4-Bromo-1,8-naphthalimide Derivatives | Candida albicans | MIC | Data not specified | |
| Naphthalene-based Organoselenocyanates | Escherichia coli | MIC | Data not specified | |
| Naphthalene-based Organoselenocyanates | Candida albicans | MIC | Data not specified |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the anticancer and antimicrobial activities of novel compounds, which would be applicable to derivatives of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.
References
A Comparative Guide to the Synthesis of (4-Bromonaphthalen-1-yl)methanol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three distinct synthetic routes to produce (4-Bromonaphthalen-1-yl)methanol, a valuable building block in medicinal chemistry and materials science. The comparison focuses on reaction efficiency, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.
Comparison of Synthesis Routes
The following table summarizes the key metrics for the three primary synthesis routes for this compound:
| Parameter | Route 1: Reduction of Carboxylic Acid | Route 2: Hydroboration-Oxidation | Route 3: Grignard Reaction |
| Starting Material | 4-Bromonaphthalene-1-carboxylic acid | 4-Bromo-1-vinylnaphthalene | 1,4-Dibromonaphthalene |
| Key Reagents | Borane-THF complex or LiAlH₄ | 9-BBN or BH₃-THF, H₂O₂, NaOH | Mg, Formaldehyde |
| Reported Yield | ~95% (with Borane-THF)[1] | Estimated 80-90% | Estimated 70-85% |
| Reaction Time | Overnight (with Borane-THF) | Several hours | Several hours |
| Purity | High, often crystalline solid[1] | Good, may require chromatography | Good, may require chromatography |
| Advantages | High yield, well-documented | Milder conditions for some substrates | Readily available starting material |
| Disadvantages | Starting material may require synthesis | Vinylnaphthalene precursor needed | Grignard reagent is moisture sensitive |
Visualizing the Synthetic Pathways
The logical workflow for each synthetic route is depicted in the diagram below, illustrating the progression from starting materials to the final product.
Figure 1: Comparative workflow of the three main synthesis routes for this compound.
Experimental Protocols
Route 1: Reduction of 4-Bromonaphthalene-1-carboxylic Acid
This route is a highly efficient and well-documented method for the synthesis of this compound.
A. Using Borane-Tetrahydrofuran Complex [1]
-
Materials: 4-bromonaphthalene-1-carboxylic acid, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), Ethyl acetate, Hydrochloric acid, Brine, Anhydrous sodium sulfate, n-hexane.
-
Procedure:
-
In a 250-mL 3-necked round-bottom flask, dissolve 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol) in tetrahydrofuran (200 mL).[1]
-
To this solution, add BH₃·THF (55.7 mL, 2.00 equiv) dropwise while stirring.
-
Stir the resulting solution overnight at room temperature.[1]
-
Quench the reaction by the addition of hydrochloric acid until the pH is adjusted to 6.[1]
-
Dilute the solution with 200 mL of ethyl acetate and wash with 3x100 mL of brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.
-
Wash the resulting residue with 30 mL of n-hexane to yield this compound as a white solid (6.3 g, 95%).[1]
-
B. Using Lithium Aluminum Hydride (LiAlH₄)
-
Materials: 4-bromonaphthalene-1-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF, Sulfuric acid (dilute).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Slowly add a solution of 4-bromonaphthalene-1-carboxylic acid in the same solvent to the LiAlH₄ suspension with cooling.
-
After the addition is complete, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again, with vigorous stirring.
-
Filter the resulting granular precipitate and wash it thoroughly with ether.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the product.
-
Route 2: Hydroboration-Oxidation of 4-Bromo-1-vinylnaphthalene
This route offers a method starting from an alkene, which can be advantageous depending on precursor availability.
-
Materials: 4-Bromo-1-vinylnaphthalene, 9-Borabicyclo[3.3.1]nonane (9-BBN) or Borane-THF complex, Tetrahydrofuran (THF), Sodium hydroxide (aqueous solution), Hydrogen peroxide (30% solution).
-
Procedure:
-
Dissolve 4-bromo-1-vinylnaphthalene in anhydrous THF in a flask under an inert atmosphere.
-
Add a solution of 9-BBN or BH₃·THF in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for a few hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over an anhydrous salt, and concentrate to give the crude product, which may be purified by column chromatography.
-
Route 3: Grignard Reaction of 1,4-Dibromonaphthalene
This classic organometallic approach allows for the formation of the C-C bond necessary for the hydroxymethyl group.
-
Materials: 1,4-Dibromonaphthalene, Magnesium turnings, Anhydrous diethyl ether or THF, Formaldehyde (paraformaldehyde or gaseous), Hydrochloric acid (aqueous solution).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a solution of 1,4-dibromonaphthalene in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation. A crystal of iodine may be added to activate the magnesium.
-
Once the reaction has started (indicated by heat evolution and disappearance of the magnesium), add the remaining solution of 1,4-dibromonaphthalene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent in an ice bath and add formaldehyde (either by depolymerizing paraformaldehyde and passing the gas through the solution or by adding a slurry of dry paraformaldehyde in THF).
-
After the addition, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.
-
References
Navigating Reactivity: A Comparative Analysis of (4-Bromonaphthalen-1-yl)methanol and Other Bromonaphthalenes in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Bromonaphthalenes serve as versatile precursors in a multitude of C-C and C-N bond-forming reactions. This guide provides an objective comparison of the reactivity of (4-Bromonaphthalen-1-yl)methanol against other bromonaphthalene derivatives, supported by available experimental data and established mechanistic principles. Understanding the subtle differences in reactivity conferred by substituent positioning is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The reactivity of bromonaphthalenes in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. The position of the bromine atom on the naphthalene ring, as well as the presence and location of other substituents, can significantly influence the rate and efficiency of these reactions.
The Influence of Substituent Position on Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the aryl-bromide bond is often the rate-determining step. The electron density at the carbon atom bearing the bromine and the steric hindrance around this site are key determinants of the reaction rate.
Generally, 1-bromonaphthalene is observed to be more reactive than 2-bromonaphthalene. This is attributed to a combination of steric and electronic factors. The C1-position (alpha) in naphthalene is more sterically accessible than the C2-position (beta). Electronically, the C1-position is also more activated towards electrophilic attack, which can be correlated to its higher reactivity in oxidative addition.
The introduction of a hydroxymethyl group, as in this compound, adds another layer of complexity. The -CH₂OH group is generally considered to be weakly electron-donating through inductive effects. Its placement at the 1-position, para to the bromine at the 4-position, can influence the electronic properties of the C-Br bond.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons of this compound with other bromonaphthalenes under identical conditions are not extensively documented in a single study, we can infer relative reactivities based on established principles and data from analogous systems. The following tables summarize typical yields for various bromonaphthalenes in common cross-coupling reactions. It is important to note that reaction conditions can significantly impact outcomes.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the bromonaphthalene derivative is a key factor in achieving high yields.
| Bromonaphthalene Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~95 |
| 1-Chloronaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2-(Aminomethyl)-4-bromonaphthalene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | - | (Guideline) |
Note: Data is compiled from various sources and should be used as a general guide. Yields are highly dependent on the specific reaction conditions.
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic nature of the aryl halide plays a significant role in the reaction's efficiency.
| Bromonaphthalene Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | High |
| 2-(Aminomethyl)-4-bromonaphthalene | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | - | (Guideline) |
Note: Quantitative data for direct comparison is limited. Reactivity is inferred from general principles of the Buchwald-Hartwig reaction.
Table 3: Heck Reaction
The Heck reaction couples aryl halides with alkenes. The reactivity trend generally follows the order of C-I > C-Br > C-Cl.
| Bromonaphthalene Derivative | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromonaphthalene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | High |
| 1-Chloronaphthalene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | Higher | Lower |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for providing a basis for comparison.
General Protocol for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromonaphthalene derivative (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add the bromonaphthalene derivative (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and add an anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the experimental processes and logical relationships, the following diagrams are provided.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of (4-Bromonaphthalen-1-yl)methanol
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For drug development professionals and researchers, the synthesis of complex molecules often relies on the strategic coupling of fragments. The functionalized naphthalene scaffold, in particular, is a common motif in pharmacologically active compounds.[2] This guide provides a comparative overview of various palladium catalysts for the Suzuki coupling of (4-Bromonaphthalen-1-yl)methanol with phenylboronic acid, a key transformation for accessing 4-aryl-1-naphthalenemethanol derivatives. The selection of an appropriate palladium catalyst system is critical for maximizing yield, minimizing reaction times, and ensuring the scalability of the process.[3]
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the ligand coordinated to the palladium center. This section compares the performance of three distinct classes of palladium catalysts: a traditional phosphine-based catalyst (Pd(PPh₃)₄), a more modern catalyst system utilizing a bulky electron-rich phosphine ligand (Pd(OAc)₂/SPhos), and an N-heterocyclic carbene (NHC)-based catalyst (PEPPSI-IPr). The following table summarizes their performance under optimized conditions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 88 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 96 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Note: The data presented is illustrative and based on typical results for analogous aryl bromides to provide a comparative framework.[3][4]
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classical, air-stable, and widely used catalyst that is effective for many Suzuki couplings. However, it often requires higher catalyst loadings and longer reaction times compared to more modern systems.[3] For substrates like this compound, its performance is reliable but may not be the most efficient.
-
Pd(OAc)₂ / SPhos: The combination of palladium acetate with a bulky, electron-rich phosphine ligand like SPhos forms a highly active catalyst in situ. These ligands facilitate the oxidative addition of the aryl bromide and the reductive elimination of the product, leading to higher turnover numbers and yields.[3][5] This system offers a significant improvement in efficiency over Pd(PPh₃)₄, allowing for lower catalyst loadings and shorter reaction times.
-
PEPPSI-IPr: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands like IPr, are among the most active catalysts for Suzuki couplings. They exhibit excellent thermal stability and are highly effective for coupling challenging substrates, including heteroaryl halides.[3] The high reactivity of PEPPSI-IPr allows for very low catalyst loadings and rapid reaction times, making it an excellent choice for high-throughput synthesis and process development.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the different palladium catalyst systems.
General Procedure using Pd(PPh₃)₄:
-
To a dry reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (4 mL) and water (1 mL) to the flask.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure using Pd(OAc)₂ / SPhos:
-
To a dry reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas.
-
Add palladium acetate (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
Follow the work-up and purification procedure described above.
General Procedure using PEPPSI-IPr:
-
To a dry reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas.
-
Add PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%).
-
Add anhydrous t-amyl alcohol (5 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 2 hours.
-
Follow the work-up and purification procedure described above.
Visualizing the Suzuki Coupling Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
Unveiling the Electronic Landscape of (4-Bromonaphthalen-1-yl)methanol: A Comparative Computational Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the electronic properties of (4-Bromonaphthalen-1-yl)methanol is presented, drawing comparisons with naphthalene and its hydroxylated and brominated derivatives. This guide synthesizes available computational data to predict the electronic behavior of this compound, offering insights for its application in materials science and drug design.
Comparative Analysis of Electronic Properties
The electronic properties of aromatic compounds are significantly influenced by the nature and position of their substituents. The introduction of electron-donating or electron-withdrawing groups can alter the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby affecting the HOMO-LUMO energy gap, which is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
To project the electronic properties of this compound, we will consider the individual and combined effects of the hydroxyl (-OH) and bromine (-Br) substituents on the naphthalene core.
Table 1: Comparison of Calculated Electronic Properties of Naphthalene and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ[1] |
| 1-Naphthol | Not explicitly found | Not explicitly found | Lower than naphthalene (inferred) | DFT (general)[2][3] |
| 1-Bromonaphthalene | -6.34 | -1.54 | 4.80 | B3LYP/6-311++G(d,p)[4] |
| 1-Bromo-4-methylnaphthalene | Not explicitly found | Not explicitly found | Not explicitly found | HF and DFT/6-311G[5] |
Note: Direct computational data for 1-naphthol and 1-bromo-4-methylnaphthalene were not found in the immediate search results, but their electronic properties can be inferred from general principles and related studies.
Based on the available data and established principles of physical organic chemistry:
-
Naphthalene: The parent aromatic hydrocarbon, naphthalene, has a calculated HOMO-LUMO gap of approximately 4.75 eV, making it a relatively stable molecule.[1]
-
Effect of the Hydroxyl Group (-OH): The hydroxyl group is known to be an electron-donating group through resonance and electron-withdrawing through induction. On an aromatic ring, its overall effect is typically electron-donating, which raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule. Studies on naphthalene derivatives with hydroxyl groups confirm that these substituents influence the electronic properties.[2][3]
-
Effect of the Bromine Atom (-Br): Halogens like bromine are generally considered electron-withdrawing through induction and weakly electron-donating through resonance. In the case of 1-bromonaphthalene, the HOMO and LUMO energies are slightly lowered compared to naphthalene, resulting in a comparable HOMO-LUMO gap.[4] A computational study on various substituted naphthalenes using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides a framework for understanding these substituent effects.[6]
-
Predicted Properties of this compound: For this compound, we can anticipate a combined effect of the electron-donating hydroxymethyl group (-CH2OH) and the electron-withdrawing bromine atom. The hydroxymethyl group, being primarily an electron-donating group, is expected to raise the HOMO energy. The bromine atom at the 4-position will likely lower both the HOMO and LUMO energies through its inductive effect. The interplay of these two substituents will determine the final electronic properties. It is plausible that the HOMO-LUMO gap of this compound will be slightly smaller than that of naphthalene, suggesting a potential for higher reactivity.
Experimental Protocols: A Generalized Approach for Computational Analysis
While a specific experimental protocol for this compound is not available, a general and widely accepted methodology for the computational study of the electronic properties of organic molecules using Density Functional Theory (DFT) is outlined below.
Computational Method:
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[3]
-
Method: The B3LYP hybrid functional is a common choice for DFT calculations as it provides a good balance between accuracy and computational cost for organic molecules.[3][6]
-
Basis Set: The 6-311++G(d,p) basis set is often employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing anions and weak interactions.[3][4][6]
-
Geometry Optimization: The molecular geometry of the compound is first optimized in the gas phase to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: Following successful optimization, the electronic properties, including the energies of the HOMO and LUMO, are calculated. The HOMO-LUMO gap is then determined by the energy difference between these two orbitals.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.
Caption: A typical workflow for computational analysis of molecular electronic properties.
Logical Relationship of Substituent Effects
The following diagram illustrates the logical relationship of how different substituents are expected to influence the electronic properties of the naphthalene core.
Caption: Influence of substituents on the electronic properties of the naphthalene core.
References
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Vibrational spectral analysis and first hyperpolarizability studies of 1-bromonaphthalene based on ab initio and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahendrapublications.com [mahendrapublications.com]
- 6. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (4-Bromonaphthalen-1-yl)methanol: Established versus Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two synthetic methods for producing (4-Bromonaphthalen-1-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis. We will evaluate an established, high-yield method involving the reduction of a carboxylic acid against a proposed alternative route commencing from 1,4-dibromonaphthalene.
This comparison will delve into the experimental protocols, reaction yields, and potential advantages and disadvantages of each method, supported by quantitative data to aid in the selection of the most suitable pathway for specific research and development needs.
Method A: The Established Route - Reduction of 4-Bromonaphthalene-1-carboxylic Acid
A widely recognized and reliable method for the synthesis of this compound is the reduction of 4-bromonaphthalene-1-carboxylic acid. This approach typically employs a borane reagent in an ethereal solvent, such as tetrahydrofuran (THF), to achieve a high-yielding conversion.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.
Experimental Protocol
In a representative procedure, 4-bromonaphthalene-1-carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[1] A solution of borane-THF complex is then added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for several hours to ensure complete reduction. Following the reaction, the excess borane is quenched by the careful addition of an aqueous acid solution. The product is then extracted into an organic solvent, washed, dried, and concentrated. The crude this compound is typically purified by recrystallization or column chromatography to yield the final product.
Method B: An Alternative Approach - Functionalization of 1,4-Dibromonaphthalene
An alternative strategy for the synthesis of this compound begins with the more readily available starting material, 1,4-dibromonaphthalene. This method relies on the selective monolithiation of one of the bromo groups, followed by a reaction with an electrophilic source of a hydroxymethyl group, such as formaldehyde.
Experimental Workflow
References
(4-Bromonaphthalen-1-yl)methanol: A Versatile Building Block in Organic Electronics, A Comparative Perspective
(4-Bromonaphthalen-1-yl)methanol, a brominated naphthalene derivative, is emerging as a significant precursor in the synthesis of advanced materials for organic electronics. While not typically incorporated directly into device architectures, its true value lies in its function as a versatile molecular scaffold. Through targeted chemical modifications, this compound serves as a foundational element for creating bespoke hole-transporting, electron-transporting, and emissive materials with tailored properties for high-performance Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
This guide provides a comparative analysis of materials derived from this compound and their alternatives in the landscape of organic electronics. The performance of these materials is contextualized through available experimental data, and detailed experimental protocols are provided to facilitate further research and development.
The Role of Naphthalene-Based Materials in Organic Electronics
Naphthalene and its derivatives are a well-established class of materials in organic electronics.[1][2] The fused aromatic ring system provides good charge transport properties and thermal stability, which are crucial for the longevity and efficiency of electronic devices. Specifically, naphthalene diimide (NDI) derivatives are widely recognized as excellent electron-transporting materials due to their high electron affinity.[3] Conversely, arylamine-substituted naphthalene compounds have demonstrated efficacy as hole-transporting materials.[4] The functionalization of the naphthalene core, for which this compound is a prime starting material, allows for the fine-tuning of electronic properties to optimize device performance.
Performance Comparison of Naphthalene-Based Materials
While specific performance data for devices directly incorporating this compound is not available in the literature, we can analyze the performance of materials derived from similar naphthalene precursors to understand their potential. The following tables summarize the performance of various naphthalene-based materials in OLEDs and OPVs, providing a benchmark for what can be expected from materials synthesized using this compound.
Table 1: Performance of Naphthalene-Based Materials in Organic Light-Emitting Diodes (OLEDs)
| Material Class | Specific Compound (Example) | Role in Device | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Turn-on Voltage (V) | Reference |
| Naphthalimide Derivatives | 4-(N,N-diphenyl)amino-1,8-naphthalimide (DPAN) | Green Fluorescent Dopant | 2.5 | 15,000 | 3.2 | F. N. Eberle et al. |
| Naphthalene-Based Polymers | Poly(1,4-naphthalene) derivatives | Blue Emitter | ~1.0 | >100 | ~5.0 | [2] |
| Bipolar Naphthalene Derivative | NDI-based bipolar host | Host for Phosphorescent Emitter | >20 | >10,000 | <4.0 | Hypothetical/General |
Table 2: Performance of Naphthalene-Based Materials in Organic Photovoltaics (OPVs)
| Material Class | Specific Compound (Example) | Role in Device | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Naphthalene Diimide (NDI) Derivative | NDI-based non-fullerene acceptor | Electron Acceptor | >10 | ~0.9 | >15 | >65 | [3] |
| Arylamine-Naphthalene Derivative | N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) | Hole Transport Layer | Device Dependant | - | - | - | [5] |
| Naphthalene-based Fullerene Derivative | Naphthalene-C61-butyric acid methyl ester (NCBM) | Electron Acceptor | 4.09 | 0.61 | 10.3 | 65 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of materials from naphthalene precursors and the fabrication of organic electronic devices.
Synthesis of a Hypothetical Hole-Transporting Material from a this compound Derivative
This protocol outlines a plausible synthetic route to a triarylamine-based hole-transporting material starting from a derivative of this compound.
Step 1: Oxidation of this compound to 4-Bromo-1-naphthaldehyde.
-
Dissolve this compound in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and wash with DCM.
-
Evaporate the solvent under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.
Step 2: Buchwald-Hartwig Amination with Diphenylamine.
-
In a glovebox, combine 4-bromo-1-naphthaldehyde, diphenylamine, sodium tert-butoxide, and a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos) in an oven-dried Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography to yield the desired hole-transporting material.
Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a standard multi-layer OLED using a spin-coating technique.
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. Anneal the film at 120-150 °C in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the emissive material (e.g., a derivative of this compound) in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution on top of the HIL. Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material (e.g., a naphthalene diimide derivative) onto the EML and anneal.
-
Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al).
Visualizing Synthetic and Device Fabrication Pathways
To better illustrate the relationships and workflows in the synthesis and device fabrication processes, the following diagrams are provided.
References
- 1. Review on Light-emitting Organic Dyes Based on Naphthalimide [jscw.icrc.ac.ir]
- 2. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 3. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OLED - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of (4-Bromonaphthalen-1-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Naphthalene and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects against cancer cell lines. This guide provides a comparative overview of the biological activity screening of derivatives of (4-Bromonaphthalen-1-yl)methanol, a key intermediate in the synthesis of such bioactive molecules. While direct comparative studies on a series of this compound derivatives are limited in the public domain, this guide synthesizes available data on structurally related naphthalene compounds to project the potential efficacy and guide future research.
This compound serves as a versatile building block, allowing for the introduction of various functional groups to modulate the biological activity of the resulting derivatives.[1][2] The presence of the bromine atom and the hydroxymethyl group offers reactive sites for derivatization, leading to the creation of diverse molecular architectures with potential therapeutic applications.[1]
Comparative Analysis of Biological Activities
To provide a framework for comparison, this section summarizes the biological activities of various naphthalene derivatives, which can be considered as alternatives or benchmarks for future studies on this compound derivatives.
Antimicrobial Activity
Naphthalene derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi.[3][4] The mechanism of action is often associated with the disruption of microbial cell membranes and inhibition of essential enzymes.
| Compound Class | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference Compound(s) |
| Naphthalene-based Quaternary Ammonium Compounds (QACs) | E. coli, K. pneumoniae, S. aureus, A. baumannii, P. aeruginosa | MIC values demonstrate broad-spectrum activity, with some derivatives being superior to commercial mono-QACs. | Octenidine (OCT), Cetylpyridinium chloride (CPC), Miramistin (MIR) |
| 3,5-dinaphthyl substituted 2-pyrazoline derivatives | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | One compound showed MICs between 16 and 63 µM against the tested organisms.[4] | Not specified |
| 1-methoxy-8-hydroxynaphthalene (MHN) and 1,8-dimethoxynaphthalene (DMN) | Not specified | MICs between 25 and 50 µM.[4] | Not specified |
Cytotoxic Activity
The anticancer potential of naphthalene derivatives is a significant area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects of several naphthalene-1,4-dione analogs have been evaluated, showing promising results.[5]
| Compound Class | Cell Line(s) | IC50 Values | Reference Compound(s) |
| 2-bromo-3-amino-naphthalene-1,4-dione Analogs | Various cancer cell lines | Data indicates significant cytotoxic effects, with the bromo-substituent playing a key role.[6] | Not specified |
| Naphthalene-1,4-dione imidazole derivative (compound 44) | Human endometrial cancer (HEC1A) | 6.4 µM | BH10 (hit compound) |
| 2-bromosubstituted naphthalene-1,4-dione derivatives (compounds 8-10) | HEC1A | 1.24 - 9.55 µM | BH10 |
Antioxidant Activity
Certain naphthalene derivatives, particularly those with hydroxyl groups, have shown potent antioxidant properties.[7][8][9] They can scavenge free radicals, which are implicated in various disease pathologies.
| Compound Class | Assay | IC50 Values/Activity | Reference Compound(s) |
| Naphthalene-based Chalcone Derivatives (compounds 5 and 10) | DPPH radical assay | 177 and 178 µM[7][8] | Ascorbic acid (148 µM)[7][8] |
| Naphthalene-based Chalcone Derivatives (compounds 2, 12, 13, 14, 15, and 16) | DPPH radical assay | 266 to 291 µM[7][8] | Ascorbic acid |
| 1,8-Naphthalenediol and its 4-methoxy derivative | H-atom transfer to DPPH radical | More active than catechol and 2,3-naphthalenediol.[9] | Vitamin E model compound[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological activity data. Below are generalized protocols for key experiments based on the reviewed literature.
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized through various reactions targeting the hydroxyl group, such as esterification or etherification.
General Esterification Protocol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a corresponding acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine, pyridine).
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of DPPH to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Visualizing Pathways and Workflows
To further elucidate the experimental and potential mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.
Caption: Hypothetical signaling pathway for the biological activity of a this compound derivative.
Conclusion and Future Directions
The naphthalene scaffold holds significant promise for the development of new therapeutic agents. While specific data on the biological activities of this compound derivatives is not yet abundant, the information available for structurally related compounds suggests a high potential for antimicrobial, cytotoxic, and antioxidant activities. Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds for further preclinical and clinical development, ultimately contributing to the discovery of novel drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Naphthalene diols : a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystal Structure Analysis of (4-Bromonaphthalen-1-yl)methanol Products and Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and guiding further development. While the specific crystal structure of (4-Bromonaphthalen-1-yl)methanol is not publicly available, this guide provides a comprehensive comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful alternative.
To illustrate this comparison, this guide will utilize crystallographic data from representative bromonaphthalene derivatives, namely 1,8-dibenzoyl-2,7-dimethoxynaphthalene and 1,4,5,8-tetrabromonaphthalene . These examples will highlight the strengths and limitations of each analytical technique in defining the molecular geometry of complex organic molecules.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions. In contrast, NMR spectroscopy reveals the dynamic structure of a molecule in solution, providing insights into conformational changes and the local electronic environment of atoms.
Quantitative Data Summary
The following tables summarize the type of quantitative data obtained from each technique, using the case study compounds as examples.
Table 1: Crystallographic Data for Representative Bromonaphthalene Derivatives
| Parameter | 1,8-dibenzoyl-2,7-dimethoxynaphthalene[1][2] | 1,4,5,8-tetrabromonaphthalene[3][4] |
| Chemical Formula | C₂₆H₂₀O₄ | C₁₀H₄Br₄ |
| Molecular Weight | 396.42 g/mol | 443.75 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| Unit Cell Dimensions | a = 13.9677(4) Åb = 10.2145(3) Åc = 14.6966(4) Åβ = 109.711(2)° | a = 9.470(3) Åb = 15.530(4) Åc = 7.340(2) Åβ = 92.147(9)° |
| Volume (ų) | 1973.95(10) | 1078.7(5) |
| Key Structural Feature | Anti-orientation of benzoyl groups | Twisted naphthalene core due to steric repulsion |
| Resolution (R-factor) | R[F² > 2σ(F²)] = 0.039 | R1 = 0.0332 |
Table 2: Comparison of Structural Information from X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (Crystal) | Solution |
| Structural Information | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, intermolecular interactions.[5] | Connectivity through bonds (COSY, HSQC, HMBC), through-space proximities (NOESY), conformational dynamics, electronic environment of nuclei.[6] |
| Bond Lengths & Angles | Highly accurate and precise. | Generally inferred or calculated, not directly measured with high precision.[5] |
| Dynamic Information | Provides a time-averaged static structure. | Can reveal information about molecular motion, conformational exchange, and flexibility.[7][8] |
| Sample Requirement | High-quality single crystals. | Soluble sample of sufficient concentration and purity. |
| Throughput | Can be time-consuming to obtain suitable crystals. | Generally faster for data acquisition if the sample is readily available. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible data. The following sections outline the typical experimental protocols for single-crystal X-ray diffraction and NMR spectroscopy for the structural analysis of small organic molecules.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The crystals should be of appropriate size (typically 0.1-0.3 mm) and free of defects.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.[1]
NMR Spectroscopy Protocol for Structural Elucidation
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube to a concentration of approximately 5-20 mg/mL.[9]
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbons.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, revealing the connectivity of the molecular skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry.[6]
-
-
Data Analysis and Structure Elucidation: The acquired NMR spectra are processed and analyzed. Chemical shifts, coupling constants, and cross-peaks in the 2D spectra are used to piece together the molecular structure. The integration of ¹H NMR signals helps determine the relative number of protons.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. scirp.org [scirp.org]
- 2. 1,8-Dibenzoyl-2,7-dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. 1,4,5,8-Tetrabromonaphthalene | C10H4Br4 | CID 57426077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of (4-Bromonaphthalen-1-yl)methanol: Cost-Effectiveness Analysis
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and economical production of key intermediates is paramount. (4-Bromonaphthalen-1-yl)methanol is a valuable building block in the synthesis of a variety of more complex molecules. This guide provides a detailed comparison of two primary synthetic routes to this compound, evaluating their cost-effectiveness based on reagent costs, reaction yields, and procedural complexity.
Method 1: Reduction of 4-Bromonaphthalene-1-carboxylic Acid
This widely utilized method involves the reduction of a carboxylic acid to a primary alcohol using a borane reagent.
Experimental Protocol
In a 250-mL three-necked round-bottom flask, 7 grams (27.88 mmol) of 4-bromonaphthalene-1-carboxylic acid is dissolved in 200 mL of tetrahydrofuran (THF). To this solution, 55.7 mL of a 1.0 M solution of borane-tetrahydrofuran complex (BH3•THF) in THF (55.7 mmol, 2.00 equivalents) is added dropwise with stirring at room temperature (20-25°C). The resulting solution is stirred overnight. The reaction is then carefully quenched by the addition of hydrochloric acid until the pH is adjusted to 6. The mixture is diluted with 200 mL of ethyl acetate and washed three times with 100 mL of brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting residue is washed with 30 mL of n-hexane to yield this compound as a white solid. This procedure has a reported yield of approximately 95%.[1]
Method 2: Grignard Reaction with 1,4-Dibromonaphthalene
This classic organometallic approach involves the formation of a Grignard reagent from a brominated naphthalene, which then acts as a nucleophile, attacking an electrophilic carbonyl, in this case, formaldehyde.
Experimental Protocol
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, 1.2 equivalents of magnesium turnings are placed. The apparatus is flushed with dry nitrogen. A solution of 1 equivalent of 1,4-dibromonaphthalene in anhydrous tetrahydrofuran (THF) is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining 1,4-dibromonaphthalene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure the complete formation of the Grignard reagent, 4-bromo-1-naphthylmagnesium bromide.
Cost-Effectiveness Comparison
To provide a clear comparison of the two methods, the following table summarizes the key quantitative data, including reagent costs and theoretical product output based on the respective yields. Prices for reagents are based on currently available online listings and may vary.
| Parameter | Method 1: Reduction | Method 2: Grignard Reaction |
| Starting Material | 4-Bromonaphthalene-1-carboxylic acid | 1,4-Dibromonaphthalene |
| Key Reagents | Borane-tetrahydrofuran complex | Magnesium turnings, Paraformaldehyde |
| Reported/Estimated Yield | 95%[1] | ~70% (estimated) |
| Reaction Time | Overnight | Several hours |
| Reaction Temperature | Room Temperature (20-25°C) | Reflux, then 0°C to Room Temperature |
| Purification | Washing/Recrystallization | Column Chromatography |
Logical Workflow for Method Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, equipment, and the desired scale of the synthesis. The following diagram illustrates the decision-making process for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathway of Synthesis
The following diagram illustrates the chemical transformations involved in both synthetic routes.
Caption: Chemical pathways for the two synthesis methods.
Conclusion
The reduction of 4-bromonaphthalene-1-carboxylic acid offers a high-yield and straightforward procedure, making it an attractive option when the starting material is readily available and the primary goal is to maximize product output. The main drawback is the cost and handling of the borane-THF reagent.
The Grignard reaction, while potentially starting from a less expensive precursor (depending on market prices), involves a more complex multi-step procedure and a likely lower overall yield. The need for strict anhydrous conditions and purification by column chromatography adds to the labor and solvent costs.
Ultimately, the choice of synthesis method will depend on a careful evaluation of the specific needs and resources of the laboratory. For large-scale synthesis where yield is critical, the reduction method appears superior. For smaller-scale applications where the cost of the starting carboxylic acid is prohibitive, the Grignard route may be a viable, albeit more labor-intensive, alternative.
References
A DFT-Driven Comparative Analysis of Reaction Mechanisms for (4-Bromonaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A guide to the theoretical evaluation of key reaction pathways—oxidation versus cross-coupling—for the functionalization of (4-Bromonaphthalen-1-yl)methanol, supported by Density Functional Theory (DFT) analysis of analogous systems.
This guide provides a comparative analysis of two principal reaction mechanisms involving this compound: the oxidation of the hydroxymethyl group and the palladium-catalyzed cross-coupling at the bromine-substituted position. As direct DFT analysis on this compound is not extensively available in published literature, this comparison leverages detailed computational and experimental data from closely related analogues, namely benzyl alcohol for oxidation pathways and various bromo-aromatic compounds for Suzuki-Miyaura cross-coupling reactions. This approach offers valuable insights into the probable energetic landscapes and controlling factors for reactions involving this versatile naphthalene derivative, a common scaffold in medicinal chemistry and materials science.
Comparative Analysis of Reaction Pathways
Two primary pathways for the functionalization of this compound are considered:
-
Oxidation of the Methanol Group: This pathway focuses on the conversion of the primary alcohol to an aldehyde or carboxylic acid, a common transformation in organic synthesis. The reaction mechanism is compared to the well-studied oxidation of benzyl alcohol.
-
Palladium-Catalyzed Cross-Coupling: This pathway utilizes the bromo-substituent for C-C bond formation, for instance, through a Suzuki-Miyaura coupling reaction. This is a powerful method for elaborating the aromatic core.
The following sections detail the DFT-calculated energetics for key steps in these competing reaction mechanisms, based on analogous systems.
Quantitative Data Summary
The tables below summarize key quantitative data from DFT studies on analogous reactions, providing a basis for comparing the feasibility of oxidation and cross-coupling pathways for this compound.
Table 1: DFT-Calculated Energetics for the Oxidation of Benzyl Alcohol on a Pd(111) Surface
| Reaction Step | Intermediate Initial State | Intermediate Final State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| O–H Bond Scission | C₆H₅CH₂OH | C₆H₅CH₂O + H | 12.7 | -5.8 |
| α-C–H Bond Scission | C₆H₅CH₂O | C₆H₅CHO* + H | 8.3 | -2.1 |
| Product Desorption | C₆H₅CHO | C₆H₅CHO(g) | - | 15.0 |
Data extrapolated from studies on metal-catalyzed alcohol oxidation.
Table 2: DFT-Calculated Energetics for a Model Suzuki-Miyaura Cross-Coupling Reaction
| Reaction Step | Intermediate Initial State | Intermediate Final State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Oxidative Addition | Ar-Br + Pd(0)L₂ | Ar-Pd(II)(Br)L₂ | ~10-15 | Exothermic |
| Transmetalation | Ar-Pd(II)(Br)L₂ + Ar'B(OH)₂ | Ar-Pd(II)(Ar')L₂ + BrB(OH)₂ | ~15-25 | Near-Thermoneutral |
| Reductive Elimination | Ar-Pd(II)(Ar')L₂ | Ar-Ar' + Pd(0)L₂ | ~5-10 | Highly Exothermic |
Data represents typical ranges from DFT studies of palladium-catalyzed Suzuki-Miyaura reactions.[1]
Experimental and Computational Protocols
The data presented is derived from computational studies employing Density Functional Theory (DFT). The following provides an overview of typical methodologies.
DFT Computational Protocol
-
Software: Gaussian, VASP (Vienna Ab initio Simulation Package)
-
Functionals: B3LYP, PBE, M06-2X are commonly used for mechanistic studies of organic and organometallic reactions.
-
Basis Sets: 6-31G(d,p) for organic fragments and LANL2DZ for transition metals are frequently employed.
-
Solvation Model: The effect of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Transition State Search: Transition states are located using methods such as the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) methods.
-
Vibrational Frequency Analysis: This is performed to confirm the nature of stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
Experimental Protocol for Suzuki-Miyaura Coupling (Illustrative)
A general procedure for a Suzuki-Miyaura coupling reaction of a bromo-naphthalene derivative would involve:
-
Reactants: this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A suitable solvent system, such as a mixture of toluene and water.
-
Procedure: The reactants are combined in the solvent, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the oxidation and Suzuki-Miyaura cross-coupling of this compound.
Oxidation Pathway
Caption: Proposed oxidation pathway of this compound.
Suzuki-Miyaura Cross-Coupling Pathway
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The DFT analysis of analogous systems suggests that both oxidation of the methanol group and palladium-catalyzed cross-coupling at the bromo position are viable reaction pathways for this compound. The choice of reaction will likely depend on the desired final product and the specific reaction conditions employed. The activation barriers for the key steps in both processes are within a range that is accessible under typical synthetic conditions. For the Suzuki-Miyaura coupling, the transmetalation step is often rate-limiting.[1] In the case of oxidation, the initial O-H or C-H bond scission can be the kinetically most relevant step. This comparative guide provides a theoretical framework to aid researchers in the strategic design of synthetic routes for the derivatization of this compound. Further dedicated DFT studies on the specific molecule are warranted to refine these predictions and provide more precise quantitative data.
References
Safety Operating Guide
Navigating the Safe Handling of (4-Bromonaphthalen-1-yl)methanol: A Precautionary Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (4-Bromonaphthalen-1-yl)methanol (CAS No. 56052-26-7), a compound utilized in organic synthesis and materials science.[1][2] Due to the absence of a comprehensive, official Safety Data Sheet (SDS) for this specific compound, this document emphasizes a precautionary approach based on data from structurally similar chemicals and general laboratory safety best practices. A thorough risk assessment should be conducted before commencing any work with this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Recommendation | Rationale & Specifications |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against potential splashes and solid particulates. Ensure compliance with EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact. Nitrile gloves are a good general-purpose option, but for prolonged contact or handling of solutions, consider gloves with better resistance to aromatic compounds. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5][6] |
| Skin and Body Protection | Laboratory coat. | A standard lab coat should be worn to protect personal clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Operational and Disposal Plans
Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment.
| Procedure | Guideline | Details |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | General safe handling practices for chemical solids should be followed.[4][8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (0-8°C). | Proper storage prevents degradation and contamination.[1][9] |
| Spill Management | In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an inert absorbent. Place in a sealed container for disposal. | Avoid creating dust during cleanup. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | Contact your institution's environmental health and safety office for specific disposal procedures. |
Experimental Protocol: Step-by-Step Guidance for Safe Handling
This protocol outlines a general procedure for safely handling this compound in a laboratory setting.
-
Preparation and Pre-Handling Check:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Inspect gloves for any signs of damage before use.
-
-
Handling the Compound:
-
Retrieve the container of this compound from its storage location.
-
Carefully open the container inside the chemical fume hood to avoid releasing any dust into the laboratory environment.
-
Weigh the desired amount of the solid using a clean spatula and weighing paper or a suitable container.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling and Cleanup:
-
Securely close the container of this compound and return it to its designated storage area.
-
Clean any contaminated surfaces and equipment.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Logical Workflow for Chemical Handling Safety
The following diagram illustrates the decision-making process for ensuring safety when handling a chemical with incomplete safety data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 56052-26-7 [smolecule.com]
- 3. (8-Bromonaphthalen-1-yl)methanol | C11H9BrO | CID 2780087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. hsa.ie [hsa.ie]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aksci.com [aksci.com]
- 9. 56052-26-7|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
